Z-Thr-OBzl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKUVUJWFDXTMS-PBHICJAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194670 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16597-50-5 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16597-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Threonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of Z-Thr-OBzl in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-benzyloxycarbonyl-L-threonine benzyl ester, commonly abbreviated as Z-Thr-OBzl, is a pivotal protected amino acid derivative utilized in peptide chemistry. Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α-amino terminus and a benzyl ester (OBzl) at the C-terminus. This dual-protection strategy allows for the precise and sequential formation of peptide bonds during solution-phase peptide synthesis (SPPS) by preventing unwanted side reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use in a research and development setting.
Introduction to this compound
This compound is a derivative of the essential amino acid L-threonine. In the landscape of peptide synthesis, protecting groups are fundamental to orchestrating the stepwise assembly of amino acids into a defined sequence.[1] The Z-group, introduced by Bergmann and Zervas in 1932, provides robust protection for the amino functionality and is stable under a variety of coupling conditions.[1] Similarly, the benzyl esterification of the carboxyl group prevents its interference during peptide bond formation.[1]
The strategic advantage of the Z- and OBzl- protecting groups lies in their simultaneous removal under mild hydrogenolysis conditions, a process that typically does not affect other functional groups within the peptide chain. This "orthogonal" protection scheme is a cornerstone of classical solution-phase peptide synthesis.[1]
Physicochemical Properties and Quantitative Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory. The following tables summarize key quantitative data for this compound.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 16597-50-5 | [1][2][3] |
| Molecular Formula | C₁₉H₂₁NO₅ | [1][3] |
| Molecular Weight | 343.38 g/mol | [4] |
| IUPAC Name | benzyl (2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate | [4] |
| Synonyms | N-Cbz-L-threonine benzyl ester, Z-L-Thr-OBzl | [1] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Conditions |
| Physical Form | White to almost white crystalline powder | [1][4] |
| Melting Point | 78-84 °C | [1][5] |
| Specific Rotation [α]D | -9.0° to -13.0° | c=8 in Chloroform |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Core Role in Peptide Synthesis
The primary function of this compound is to serve as a protected building block for the incorporation of a threonine residue into a growing peptide chain. The protection of both the α-amino and carboxyl groups ensures that the α-carboxyl group of another amino acid can be selectively coupled to the N-terminus of the threonine residue after the removal of its Z-group, or that the C-terminus of this compound can be activated for coupling to the N-terminus of another amino acid.
The general workflow for utilizing this compound in a dipeptide synthesis is depicted below.
Experimental Protocols
The following protocols are representative methods for the coupling and deprotection of this compound in solution-phase peptide synthesis.
Peptide Coupling using DCC/HOBt
This protocol describes a general method for the chemical coupling of this compound to an amino acid ester in solution using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add NMM (1.0 equivalent) dropwise and stir for 15 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the this compound solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
-
Coupling: Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to yield the crude protected peptide.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Deprotection by Catalytic Hydrogenation
This protocol outlines the simultaneous removal of the Z and OBzl protecting groups via catalytic hydrogenation to yield the free peptide.
Materials:
-
This compound containing peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve the protected peptide in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Conclusion
This compound is a highly valuable and versatile building block in peptide chemistry. Its well-defined protection strategy allows for the controlled incorporation of threonine into peptide sequences. A thorough understanding of its properties, coupled with optimized protocols for coupling and deprotection, is essential for its successful application in the synthesis of complex peptides for research, diagnostics, and therapeutic development. The methodologies presented in this guide offer a robust framework for the utilization of this compound in the modern chemistry laboratory.
References
- 1. Buy Z-L-Threonine alpha-benzyl ester [smolecule.com]
- 2. Cbz-L-Threonine benzyl ester | 16597-50-5 [chemicalbook.com]
- 3. N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | C19H21NO5 | CID 7018808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Carbobenzoxy-L-threonine Benzyl Ester 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. N-Carbobenzoxy-L-threonine Benzyl Ester | 16597-50-5 | TCI EUROPE N.V. [tcichemicals.com]
A Technical Guide to Z-Thr-OBzl: A Cornerstone in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-L-threonine benzyl ester, commonly abbreviated as Z-Thr-OBzl. It serves as a critical building block in synthetic peptide chemistry. This guide details its chemical properties, outlines key experimental protocols for its synthesis and application, and illustrates its role in standard peptide synthesis workflows.
Core Compound Identification and Properties
This compound is a derivative of the amino acid L-threonine, where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a benzyl ester (OBzl). This dual-protection strategy is fundamental to its utility in solution-phase peptide synthesis, enabling the controlled formation of peptide bonds by preventing unwanted side reactions at the N-terminus and C-terminus.
Full Chemical Name: benzyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate[1]
Synonyms: N-Cbz-L-threonine benzyl ester, N-Benzyloxycarbonyl-L-threonine Benzyl Ester[1][2]
Chemical Structure:
Caption: 2D Structure of this compound.
Physicochemical and Quantitative Data
The following table summarizes the key properties of this compound, which are essential for its handling, reaction setup, and characterization.
| Property | Value |
| CAS Number | 16597-50-5 |
| Molecular Formula | C₁₉H₂₁NO₅ |
| Molecular Weight | 343.38 g/mol [2] |
| Appearance | White to almost white powder or crystal[2] |
| Melting Point | 80.0 - 84.0 °C[2] |
| Specific Rotation ([α]D) | -9.0 to -13.0° (c=8, CHCl₃)[2] |
| Purity | >98.0% (HPLC)[2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and DMF. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide coupling reactions, reflecting standard laboratory practices.
Synthesis of this compound from L-Threonine
The synthesis of this compound is typically a two-step process involving the N-protection of L-threonine followed by the esterification of the carboxylic acid.
Caption: Logical workflow for the synthesis of this compound.
Protocol: N-α-Benzyloxycarbonylation of L-Threonine
-
Dissolution: Dissolve L-Threonine (1.0 eq) in a 1:1 mixture of acetone and water. Add sodium bicarbonate (2.5 eq) and stir until a clear solution is obtained.
-
Protection: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Remove the acetone under reduced pressure. Wash the remaining aqueous solution with diethyl ether to remove unreacted benzyl chloroformate.
-
Isolation: Acidify the aqueous layer to pH 2 with cold 1N HCl. The product, Z-Thr-OH, will precipitate as a white solid or oil. Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Z-Thr-OH, which can be purified by crystallization.
Protocol: Benzyl Esterification of Z-Thr-OH
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve Z-Thr-OH (1.0 eq), benzyl alcohol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) in benzene or toluene.
-
Esterification: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash successively with 5% sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography or recrystallization.
Solution-Phase Peptide Coupling using this compound
This protocol describes a general method for coupling this compound with a C-terminally protected amino acid ester (e.g., H-Gly-OMe·HCl) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Protocol:
-
Amine Neutralization: In a reaction flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Cool to 0 °C and add NMM (1.0 eq) dropwise. Stir for 15 minutes.
-
Activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Coupling: To the this compound solution, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the activation mixture at 0 °C for 30 minutes.
-
Peptide Bond Formation: Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture. Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1N HCl, 5% NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude dipeptide can be purified by column chromatography or recrystallization.
Deprotection of Z and OBzl Groups
The Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups are typically removed simultaneously via catalytic hydrogenation.
Materials:
-
Z-Peptide-OBzl
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Acetic Acid)
-
Hydrogen gas source (balloon or hydrogenator)
Protocol:
-
Setup: Dissolve the protected peptide in a suitable solvent (e.g., methanol) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until completion.
-
Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Final Product: Evaporate the filtrate to obtain the deprotected peptide.
Experimental and Logical Workflows
The use of this compound in peptide synthesis follows a logical progression of protection, coupling, and deprotection steps. The following diagram illustrates a typical workflow for the synthesis of a dipeptide.
Caption: Experimental workflow for dipeptide synthesis using this compound.
Conclusion
This compound remains a highly valuable and versatile building block for the incorporation of threonine in peptide synthesis, particularly in solution-phase strategies. Its well-defined protection and deprotection chemistry allows for the controlled and specific formation of peptide bonds. A thorough understanding of the experimental protocols for its synthesis, coupling, and deprotection is essential for its successful application in the development of complex peptides for research and therapeutic applications.
References
An In-depth Technical Guide to Benzyloxycarbonyl-L-threonine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-L-threonine benzyl ester, also known as Z-L-threonine benzyl ester or N-Cbz-L-threonine benzyl ester, is a pivotal intermediate in the field of synthetic organic chemistry, particularly in peptide synthesis.[1][2] This doubly protected amino acid derivative offers the strategic advantage of masking both the N-terminal amine with a benzyloxycarbonyl (Z or Cbz) group and the C-terminal carboxylic acid with a benzyl (Bzl) ester. This dual protection scheme is integral to the controlled, stepwise assembly of peptide chains, preventing undesirable side reactions and preserving the stereochemical integrity of the threonine residue.[2]
The benzyloxycarbonyl group provides robust protection under a variety of reaction conditions, yet it can be selectively removed via catalytic hydrogenolysis.[1] Similarly, the benzyl ester is stable during peptide coupling reactions and can be cleaved under similar hydrogenolytic conditions. This compound is particularly valuable in solution-phase peptide synthesis and as a building block in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a hydroxyl group on the side chain, also allows for further chemical modifications, making it a versatile tool in the development of complex peptides and pharmaceutical agents.[2]
Core Data Presentation
The following table summarizes the key physicochemical properties of Benzyloxycarbonyl-L-threonine benzyl ester and its related precursors.
| Property | Benzyloxycarbonyl-L-threonine benzyl ester | L-Threonine Benzyl Ester Hydrochloride | O-Benzyl-L-threonine benzyl ester oxalate |
| Systematic Name | Benzyl (2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoate | Benzyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride | Benzyl (2S,3R)-3-(benzyloxy)-2-aminobutanoate oxalate |
| Synonyms | Z-L-Thr-OBzl, N-Cbz-L-threonine benzyl ester | H-Thr-OBzl·HCl | H-L-Thr(Bzl)-OBzl·oxalate |
| CAS Number | 16250-16-9 | 33645-24-8[3] | 15260-11-4[4] |
| Molecular Formula | C19H21NO5 | C11H16ClNO3 | C20H23NO7·C2H2O4 |
| Molecular Weight | 343.37 g/mol [2] | 245.70 g/mol [3] | 389.41 g/mol [4] |
| Appearance | White to off-white crystalline powder | White to almost white powder/crystal[3] | White or off-white powder[4] |
| Melting Point | 82°C | 128.0 to 132.0 °C | 153 - 159 °C[4] |
| Optical Rotation | [a]D20 = -9.0 to -13.0° (c=8, chloroform) | Not specified | [a]D20 = -22 ± 2º (c=1 in DMF)[4] |
| Purity | >98.0% (HPLC) | >98.0% (HPLC)[3] | ≥ 98.5% (HPLC)[4] |
Experimental Protocols
Synthesis of L-Threonine Benzyl Ester Hydrochloride
This protocol describes the esterification of L-threonine with benzyl alcohol in the presence of thionyl chloride.
Materials:
-
L-Threonine
-
Anhydrous benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diisopropyl ether or diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C in an ice bath with continuous stirring.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a larger volume of cold, anhydrous diisopropyl ether or diethyl ether with vigorous stirring.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.
-
Dry the resulting white crystalline solid, L-Threonine benzyl ester hydrochloride, under vacuum.
Synthesis of Benzyloxycarbonyl-L-threonine Benzyl Ester
This protocol details the N-protection of L-threonine benzyl ester using benzyl chloroformate.
Materials:
-
L-Threonine benzyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate or Sodium bicarbonate
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve L-Threonine benzyl ester hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Cool the solution in an ice bath.
-
Add a base such as sodium carbonate or sodium bicarbonate (2.5 equivalents) in portions to neutralize the hydrochloride and create a basic environment.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred, cooled solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction for completion using TLC.
-
Once complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield pure Benzyloxycarbonyl-L-threonine benzyl ester.
Peptide Coupling using Benzyloxycarbonyl-L-threonine Benzyl Ester
This protocol outlines the coupling of a Boc-protected amino acid with the deprotected amino group of a threonine derivative, illustrating the use of the title compound's precursor in peptide synthesis.
Materials:
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
L-Threonine benzyl ester hydrochloride (H-Thr-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve L-Threonine benzyl ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.
-
Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature to liberate the free amine.
-
In a separate vessel, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.
-
Cool the Boc-amino acid solution to 0°C in an ice-water bath and add DCC or DIC (1.1 equivalents). Stir the mixture at 0°C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) may form if DCC is used.
-
If DCC was used, filter the mixture to remove the DCU, and add the filtrate to the neutralized L-Threonine benzyl ester solution. If DIC was used, the solution can be added directly.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected dipeptide by silica gel column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthesis workflow for Benzyloxycarbonyl-L-threonine benzyl ester.
Caption: Workflow for dipeptide synthesis using a threonine benzyl ester derivative.
References
The Z-Thr-OBzl Protecting Group Strategy: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern chemical synthesis, particularly in the assembly of complex molecules such as peptides and natural products. Among the arsenal of protective groups available to the synthetic chemist, the benzyloxycarbonyl (Z or Cbz) group for amines and the benzyl (Bzl) group for hydroxyl and carboxyl functions represent a classic and robust combination. This technical guide provides an in-depth exploration of the Z-Thr-OBzl strategy, where the α-amino group of threonine is protected by a Z-group and the side-chain hydroxyl is protected as a benzyl ether. This strategy is particularly relevant in solution-phase peptide synthesis and as a component of the broader Boc/Bzl orthogonal scheme in solid-phase synthesis.
Core Principles of the Z/Bzl Protection Strategy
The Z-group, introduced by Bergmann and Zervas in 1932, is a urethane-type protecting group valued for its stability under a range of conditions and its susceptibility to clean removal by catalytic hydrogenation.[1][2] Similarly, the benzyl ether is a stalwart for protecting hydroxyl groups, offering stability to both acidic and basic conditions encountered during peptide coupling while also being cleavable via hydrogenolysis.[3][4]
The combined use of Z and Bzl protecting groups on a single amino acid residue like threonine (yielding Z-Thr(Bzl)-OH) creates a building block well-suited for the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS). In this scheme:
-
Temporary Nα-protection is provided by the acid-labile tert-butyloxycarbonyl (Boc) group.
-
Permanent side-chain protection is afforded by more stable, benzyl-based groups (like the Bzl ether on threonine), which are removed only at the final cleavage step.[5][6]
This orthogonality, where one type of protecting group can be removed without affecting the other, is fundamental to the stepwise construction of complex peptide chains.[4] While the Fmoc/tBu strategy has become dominant in SPPS, the Boc/Bzl approach remains highly valuable, especially for the synthesis of complex or aggregation-prone sequences.
Data Presentation: Synthesis and Deprotection
The following tables summarize quantitative data for the key steps in the Z-Thr(Bzl)-OH protecting group strategy, including its synthesis, use in peptide coupling, and final deprotection.
Table 1: Synthesis of Protected Threonine Derivatives
| Step | Reactants | Reagents | Solvent | Typical Yield | Reference(s) |
|---|---|---|---|---|---|
| N-Protection (Z-Group) | L-Threonine, Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ or Na₂CO₃ | Water or Water/Organic mixture | 85-95% | [7] |
| O-Benzylation (Bzl-Group) | N-Z-L-Threonine, Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | DMF or THF | 80-90% (representative) | [8] |
| C-Terminal Esterification | L-Threonine, Benzyl Alcohol | Thionyl Chloride (SOCl₂) | Benzyl Alcohol (neat) | >90% (for H-Thr-OBzl) | N/A |
Table 2: Peptide Coupling with Protected Threonine
| Coupling Reagent | Additive | Base | Solvent | Typical Coupling Time | Typical Yield/Purity | Reference(s) |
|---|---|---|---|---|---|---|
| DCC / DIC | HOBt | DIPEA / NMM | DMF / DCM | 2-8 hours | >95% | [9] |
| HBTU / HATU | - | DIPEA / Collidine | DMF | 1-2 hours | >98% | [10][11] |
| PyBOP | - | DIPEA | DMF | 1-4 hours | High (>95%) |[11] |
Table 3: Deprotection of Z and Bzl Groups
| Method | Reagent(s) | Catalyst | Solvent | Reaction Time | Typical Yield | Reference(s) |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (gas, 1-3 atm) | 10% Pd/C | MeOH or THF | 2-18 hours | >95% | N/A |
| Catalytic Transfer Hydrogenation | Ammonium Formate | 10% Pd/C | MeOH | 10-60 minutes | >95% | N/A |
| Acidolysis (SPPS Final Cleavage) | TFA / Scavengers (Reagent K) | - | - | 2-3 hours | High |[10] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures associated with the Z-Thr(Bzl)-OH strategy.
Protocol 1: Synthesis of N-Z-O-Bzl-L-Threonine (Z-Thr(Bzl)-OH)
This synthesis is typically a two-step process starting from L-threonine.
Step 1: N-Benzyloxycarbonylation to form Z-Thr-OH
-
Dissolution: Dissolve L-Threonine (1.0 eq) in a 1 M solution of sodium bicarbonate (NaHCO₃) in water.
-
Addition of Protecting Agent: Cool the solution to 0°C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise while maintaining vigorous stirring and ensuring the pH remains basic.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH ~2 with cold 1 M HCl.
-
Isolation: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield Z-Thr-OH, typically as a white solid.
Step 2: O-Benzylation to form Z-Thr(Bzl)-OH
-
Setup: Dissolve Z-Thr-OH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.[8]
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise. Stir for 30 minutes at 0°C.
-
Addition of Benzylating Agent: Add benzyl bromide (BnBr, 1.5 eq) dropwise to the cooled solution.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield Z-Thr(Bzl)-OH.
Protocol 2: Solution-Phase Peptide Coupling
This protocol describes the coupling of Z-Thr(Bzl)-OH to an amino acid ester using a carbodiimide reagent.
-
Activation: Dissolve Z-Thr(Bzl)-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous dichloromethane (DCM) or DMF. Cool the solution to 0°C.
-
Reagent Addition: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) to the solution and stir for 20-30 minutes at 0°C to form the activated HOBt-ester.
-
Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.0 eq) in DCM/DMF and neutralize with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.1 eq).
-
Coupling: Add the neutralized amino acid ester solution to the activated Z-Thr(Bzl)-OH solution. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.
-
Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting dipeptide by column chromatography or recrystallization.
Protocol 3: Deprotection via Catalytic Transfer Hydrogenation
This method simultaneously removes the N-terminal Z-group and the side-chain Bzl-ether.
-
Setup: Dissolve the protected peptide (1.0 eq) in methanol (MeOH).
-
Catalyst and Donor Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide). To this suspension, add ammonium formate (5-10 eq) in a single portion.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and effervescent. Monitor the reaction by TLC or HPLC; completion is typically achieved within 10-60 minutes.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Isolation: Combine the filtrate and washes and remove the solvent under reduced pressure. The resulting crude peptide can be further purified by HPLC.
Mandatory Visualizations
The following diagrams, rendered using Graphviz, illustrate the key logical and experimental workflows described in this guide.
Caption: Synthetic pathway for N-Z, O-Bzl protected threonine.
Caption: Workflow for a typical solution-phase peptide coupling.
Caption: General workflow for global deprotection and purification.
References
- 1. rsc.org [rsc.org]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. ijacskros.com [ijacskros.com]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Z-Thr-OBzl (CAS 16597-50-5)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. N-α-Benzyloxycarbonyl-L-threonine benzyl ester, commonly referred to as Z-Thr-OBzl and identified by CAS number 16597-50-5, stands as a crucial building block for the incorporation of threonine residues in solution-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data, to empower researchers in their pursuit of novel peptide-based therapeutics and research tools.
Core Concepts and Applications
This compound is a derivative of the amino acid L-threonine where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (OBzl).[1][2] This dual protection strategy is fundamental to its utility, preventing unwanted side reactions at both the N-terminus and C-terminus during peptide bond formation.[3] The Z-group is renowned for its stability under various coupling conditions and can be readily removed by catalytic hydrogenation.[4] Similarly, the benzyl ester protecting the carboxyl group is cleaved under hydrogenolytic conditions, often simultaneously with the Z-group.[4]
The primary application of this compound lies in solution-phase peptide synthesis , a classic and robust methodology for constructing peptides.[3] It is particularly integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy , where the acid-labile Boc group is used for temporary Nα-protection, and more stable benzyl-based groups protect side chains and the C-terminus.[5] This approach offers a reliable method for the synthesis of a wide array of peptides, from small bioactive molecules to larger, more complex structures.
While less common in modern solid-phase peptide synthesis (SPPS) which predominantly utilizes Fmoc chemistry, the principles of Z-group protection remain relevant in specific applications and for the synthesis of peptide fragments that may be later coupled in solution.[3]
Quantitative Data
For ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16597-50-5 | [1][2][6][7] |
| Molecular Formula | C₁₉H₂₁NO₅ | [1][6] |
| Molecular Weight | 343.38 g/mol | [1] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 80.0 to 84.0 °C | - |
| Purity (HPLC) | >98.0% | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |
Experimental Protocols
The following section provides a detailed methodology for a key application of this compound: the coupling of a protected amino acid in solution-phase peptide synthesis. This protocol is adapted from established procedures for similar Z-protected amino acids.[4]
Protocol: Solution-Phase Peptide Coupling of this compound with an Amino Acid Ester
This protocol describes the formation of a dipeptide by coupling this compound with a C-terminally protected amino acid ester (e.g., H-Gly-OMe·HCl).
Materials:
-
This compound (1 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Neutralization of the Amino Acid Ester:
-
In a round-bottom flask, suspend the amino acid ester hydrochloride (1 eq.) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add TEA or NMM (1 eq.) dropwise while stirring.
-
Stir the mixture for 15-30 minutes at 0°C to ensure complete neutralization.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Coupling Reaction:
-
To the solution from step 2, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture for 15 minutes at 0°C.
-
Add the neutralized amino acid ester solution from step 1 to the activated this compound solution.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer successively with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude protected dipeptide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
-
Mandatory Visualizations
Experimental Workflow for Solution-Phase Peptide Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Solid-phase synthesis of thymosin beta 4: chemical and biological characterization of the synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Z-Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Protecting Groups in Peptide Science
Amino acids are the fundamental building blocks of peptides and proteins, governing their structure and function. Beyond their structural role, amino acids and the peptides they form are critical signaling molecules that regulate numerous biological processes. The chemical synthesis of peptides with a specific, predetermined sequence is a cornerstone of biochemical research and drug development. However, the polyfunctional nature of amino acids—each containing at least one amino group and one carboxyl group—presents a significant challenge: uncontrolled polymerization and the formation of undesired side products.[1][2]
To achieve sequence-specific peptide synthesis, it is essential to temporarily mask, or "protect," the reactive functional groups that are not meant to participate in a given reaction.[2][3] One of the foundational protecting groups in the history of peptide chemistry is the benzyloxycarbonyl group , commonly abbreviated as Z or Cbz .[4][5] A Z-amino acid is therefore any amino acid whose α-amino group has been protected by a Z-group, enabling precise, step-by-step elongation of a peptide chain. This guide provides an in-depth overview of the core principles, experimental protocols, and applications of Z-amino acids in modern research.
Chapter 1: Core Principles of the Z-Protecting Group
The benzyloxycarbonyl (Z) group is an amine-protecting group introduced by Max Bergmann and Leonidas Zervas in the 1930s, a development that revolutionized peptide synthesis.[4][5][6]
Key Characteristics:
-
Structure and Stability: The Z-group is a carbamate formed between the amino acid's nitrogen and a benzyloxycarbonyl moiety. It is highly stable under a wide range of conditions, including those used for peptide coupling and mild acidic or basic treatments, which makes it compatible with many synthetic steps.[4]
-
Primary Application: Z-amino acids are predominantly used in classical solution-phase peptide synthesis (SPPS) .[7][8] While modern solid-phase synthesis often favors other protecting groups like Fmoc and Boc, the Z-group remains highly relevant for industrial-scale production and for specific synthetic strategies where its unique stability profile is advantageous.[3]
-
Deprotection (Cleavage): The removal of the Z-group is its most defining feature. It is typically cleaved under mild, neutral conditions via catalytic hydrogenolysis .[6][9] This process involves reacting the Z-protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst (usually palladium on carbon, Pd/C). The reaction yields the free amine, toluene, and carbon dioxide as clean byproducts.[9][10]
-
Orthogonality: In synthetic chemistry, "orthogonality" refers to the ability to remove one type of protecting group without affecting another.[7] The Z-group is orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc), allowing for complex synthetic designs where different parts of a molecule need to be deprotected at different stages.[11]
Chapter 2: Biophysical Considerations in Peptide Design
While the Z-group is a temporary synthetic tool, the choice of the underlying amino acid is permanent and dictates the final properties of the peptide. Researchers must consider the physicochemical characteristics of each amino acid's side chain (R-group) to design peptides with desired functions, such as solubility, charge, and hydrophobicity.[12][13] These properties influence how a peptide folds and interacts with its biological target.[14]
Table 1: Physicochemical Properties of the 20 Proteinogenic Amino Acids
This table summarizes key quantitative properties of the standard amino acids, which are crucial for designing peptides for various research applications.[15][16]
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight (Da)[16] | Residue Weight (Da)[16] | pI (Isoelectric Point)[16] | pKa (α-COOH)[16] | pKa (α-NH3+)[16] | pKa (Side Chain)[16] | Side Chain Property[13] |
| Alanine | Ala | A | 89.09 | 71.08 | 6.00 | 2.34 | 9.69 | – | Nonpolar, Aliphatic |
| Arginine | Arg | R | 174.20 | 156.19 | 10.76 | 2.17 | 9.04 | 12.48 | Basic (Positively Charged) |
| Asparagine | Asn | N | 132.12 | 114.10 | 5.41 | 2.02 | 8.80 | – | Polar, Uncharged |
| Aspartic Acid | Asp | D | 133.10 | 115.09 | 2.77 | 1.88 | 9.60 | 3.65 | Acidic (Negatively Charged) |
| Cysteine | Cys | C | 121.16 | 103.14 | 5.07 | 1.96 | 10.28 | 8.18 | Polar, Uncharged |
| Glutamic Acid | Glu | E | 147.13 | 129.11 | 3.22 | 2.19 | 9.67 | 4.25 | Acidic (Negatively Charged) |
| Glutamine | Gln | Q | 146.14 | 128.13 | 5.65 | 2.17 | 9.13 | – | Polar, Uncharged |
| Glycine | Gly | G | 75.07 | 57.05 | 5.97 | 2.34 | 9.60 | – | Nonpolar, Aliphatic |
| Histidine | His | H | 155.16 | 137.14 | 7.59 | 1.82 | 9.17 | 6.00 | Basic (Positively Charged) |
| Isoleucine | Ile | I | 131.17 | 113.16 | 6.02 | 2.36 | 9.60 | – | Nonpolar, Aliphatic |
| Leucine | Leu | L | 131.17 | 113.16 | 5.98 | 2.36 | 9.60 | – | Nonpolar, Aliphatic |
| Lysine | Lys | K | 146.19 | 128.17 | 9.74 | 2.18 | 8.95 | 10.53 | Basic (Positively Charged) |
| Methionine | Met | M | 149.21 | 131.19 | 5.74 | 2.28 | 9.21 | – | Nonpolar |
| Phenylalanine | Phe | F | 165.19 | 147.18 | 5.48 | 1.83 | 9.13 | – | Nonpolar, Aromatic |
| Proline | Pro | P | 115.13 | 97.12 | 6.30 | 1.99 | 10.60 | – | Nonpolar, Aliphatic |
| Serine | Ser | S | 105.09 | 87.08 | 5.68 | 2.21 | 9.15 | – | Polar, Uncharged |
| Threonine | Thr | T | 119.12 | 101.11 | 5.60 | 2.09 | 9.10 | – | Polar, Uncharged |
| Tryptophan | Trp | W | 204.23 | 186.22 | 5.89 | 2.83 | 9.39 | – | Nonpolar, Aromatic |
| Tyrosine | Tyr | Y | 181.19 | 163.18 | 5.66 | 2.20 | 9.11 | 10.07 | Polar, Aromatic |
| Valine | Val | V | 117.15 | 99.13 | 5.96 | 2.32 | 9.62 | – | Nonpolar, Aliphatic |
Chapter 3: Experimental Protocols
The following protocols provide a detailed methodology for the protection of an amino acid with a Z-group, its subsequent use in dipeptide synthesis, and the final deprotection step.
Protocol 1: N-terminal Protection of an Amino Acid (e.g., Alanine)
Objective: To synthesize Z-Alanine (Z-Ala-OH) from L-Alanine.
Materials:
-
L-Alanine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolution: Dissolve L-Alanine (1.0 eq) in a 2:1 mixture of THF/H₂O or Dioxane/H₂O. Add NaHCO₃ (2.0 eq) and cool the solution to 0 °C in an ice bath.[6]
-
Protection Reaction: Slowly add Benzyl Chloroformate (Cbz-Cl, 1.1-1.5 eq) to the cooled, stirring solution.[6]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 12-20 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with EtOAc to remove impurities.[6] Acidify the aqueous layer to pH 2 with cold 1M HCl.
-
Extraction: Extract the acidified aqueous layer with EtOAc (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Z-Ala-OH, which can be purified by recrystallization.
Protocol 2: Solution-Phase Synthesis of a Dipeptide (Z-Ala-Gly-OMe)
Objective: To couple Z-Alanine with Glycine methyl ester (H-Gly-OMe) to form the protected dipeptide Z-Ala-Gly-OMe.[17][18]
Materials:
-
Z-Ala-OH (from Protocol 1)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)[19][20]
-
1-Hydroxybenzotriazole (HOBt) (optional, as a racemization suppressant)[21]
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Neutralization: Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM. Cool to 0 °C and add TEA or DIEA (1.1 eq) to neutralize the hydrochloride salt, forming the free amine.[21]
-
Activation: In a separate flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0 °C.[21]
-
Coupling: Slowly add a solution of DCC (1.1 eq) in DCM to the Z-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will form.[1][21]
-
Peptide Bond Formation: Add the neutralized H-Gly-OMe solution from step 1 to the activated Z-Ala-OH mixture. Allow the reaction to stir at 0 °C for 2 hours, then at room temperature overnight.[21]
-
Work-up: Filter the reaction mixture to remove the DCU precipitate.[21] Transfer the filtrate to a separatory funnel and wash successively with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.[21]
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography or recrystallization.[21]
Protocol 3: Deprotection of the Z-Group via Catalytic Hydrogenolysis
Objective: To remove the Z-group from Z-Ala-Gly-OMe to yield the free dipeptide H-Ala-Gly-OMe.
Materials:
-
Z-Ala-Gly-OMe (from Protocol 2)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Setup: Dissolve the Z-protected peptide in MeOH in a round-bottom flask.[10][21]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% palladium relative to the substrate) to the solution.[9][10]
-
Hydrogenation: Seal the flask, purge the system with an inert gas (e.g., Nitrogen or Argon), then evacuate and backfill with hydrogen gas. Repeat this purge/fill cycle 2-3 times.[10]
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., a balloon). Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).[10][21]
-
Work-up: Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.[10]
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide.
Mandatory Visualizations
Diagram 1: Solution-Phase Dipeptide Synthesis Workflow
This diagram illustrates the key steps in synthesizing a dipeptide using a Z-protected amino acid, from protection to coupling and final deprotection.
Caption: Workflow for dipeptide synthesis using Z-amino acids.
Diagram 2: Investigating Amino Acid-Sensing Signaling Pathways
Peptides synthesized using Z-amino acids can be powerful tools to probe cellular signaling. Amino acids themselves are known to regulate key metabolic pathways like mTORC1 and MAPK.[22][23][24][25] This diagram shows a logical workflow for using a custom-synthesized peptide to investigate its effect on such a pathway.
Caption: Logical workflow for studying signaling with synthetic peptides.
Chapter 4: Applications in Drug Discovery and Development
The principles of Z-amino acid chemistry are foundational to the development of peptide-based therapeutics. By enabling the controlled assembly of amino acids, this methodology allows for:
-
Synthesis of Bioactive Peptides: Creating synthetic versions of natural hormones and signaling molecules for therapeutic use.
-
Structure-Activity Relationship (SAR) Studies: Systematically replacing specific amino acids in a peptide sequence to determine which residues are critical for its biological activity. This is essential for optimizing drug candidates.
-
Incorporation of Unnatural Amino Acids: While this guide focuses on proteinogenic amino acids, the same principles apply to incorporating non-standard amino acids to enhance peptide stability, improve bioavailability, or alter receptor binding affinity.
-
Development of Peptidomimetics: Designing molecules that mimic the structure and function of natural peptides but with improved drug-like properties, such as resistance to enzymatic degradation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amino acid - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. aimspress.com [aimspress.com]
- 15. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Glycine-Alanine dipeptide synthesis [quimicaorganica.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Signalling by amino acid nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The role of amino acid-induced mammalian target of rapamycin complex 1(mTORC1) signaling in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Z-Thr-OBzl in Peptide Coupling Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for N-α-Benzyloxycarbonyl-L-threonine benzyl ester (Z-Thr-OBzl) in peptide coupling reactions. It details the fundamental principles of peptide bond formation, the critical role of protecting groups, mechanisms of major side reactions, and detailed protocols for laboratory application.
Introduction: The Strategic Role of this compound
In the precise science of peptide synthesis, the controlled, sequential formation of amide bonds is paramount. This compound is a strategically modified amino acid derivative designed for this purpose, primarily in solution-phase peptide synthesis (SPPS). The molecule incorporates two key protecting groups:
-
N-α-Benzyloxycarbonyl (Z or Cbz group): A urethane-based protecting group for the N-terminal amine. Its primary role is to prevent the amine from acting as a nucleophile, ensuring that the amino acid acts exclusively as a carboxyl component in a given coupling step. Crucially, the electronic nature of the Z-group helps to suppress racemization, a major side reaction that can compromise the stereochemical integrity of the final peptide.[1]
-
C-terminal Benzyl Ester (-OBzl): This group protects the C-terminal carboxylic acid, preventing it from participating in unwanted reactions. It is stable under the neutral or basic conditions of peptide coupling and can be removed later, typically via hydrogenolysis.[2]
Together, these protecting groups allow for the specific activation of the free carboxyl group of an incoming N-protected amino acid (like Z-Ala-OH) to couple with the deprotected N-terminal amine of a C-terminally protected amino acid ester (like H-Thr-OBzl).
The Core Mechanism: Carboxyl Group Activation and Nucleophilic Attack
The "mechanism of action" of this compound is not of the molecule itself, but rather how it participates in the broader mechanism of peptide coupling, which is dictated by the chosen coupling reagents. The overall process involves two fundamental stages: activation and coupling.
Workflow of a Typical Peptide Coupling Step
Caption: General workflow of a peptide coupling reaction.
Carbodiimide-Mediated Coupling (e.g., DCC/HOBt, DIC/HOBt)
Carbodiimides are classic reagents for activating carboxylic acids. The reaction proceeds via a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea. The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) is critical. HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable, less prone to racemization, and reacts efficiently with the amine component.[3][4]
Caption: DIC/HOBt coupling pathway. *Bzl denotes potential side-chain protection.
Onium Salt-Mediated Coupling (e.g., HATU)
Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents that operate in the presence of a base (e.g., DIPEA). HATU converts the carboxylic acid into a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt in both accelerating the reaction and further suppressing racemization.[3][4]
Caption: HATU-mediated coupling pathway. *Bzl denotes potential side-chain protection.
Key Side Reactions and Mitigation Strategies
The use of threonine introduces specific challenges due to its chiral β-carbon and its nucleophilic side-chain hydroxyl group. Understanding and controlling these side reactions is critical for achieving high purity and yield.
Racemization
Racemization is the loss of stereochemical integrity at the α-carbon. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate that can be re-protonated from either face, yielding a mixture of L- and D-isomers.[1][3]
The urethane-based Z-protecting group significantly suppresses racemization. The oxygen atom of the urethane carbonyl can act as a competing nucleophile, but its cyclization to form a 6-membered ring is much less favorable than the 5-membered oxazolone ring formation that occurs with N-acyl protected amino acids. This electronic effect helps preserve the stereochemistry of the activated ester.[5]
Caption: Racemization pathways and the role of the Z-group.
O-Acylation
The side-chain hydroxyl group of threonine is nucleophilic and can compete with the N-terminal amine, attacking the activated carboxyl group of another incoming amino acid. This results in the formation of an ester linkage at the side chain, leading to a branched peptide impurity.[6]
Mitigation:
-
Side-Chain Protection: The most effective strategy is to protect the hydroxyl group, typically as a tert-butyl (tBu) ether in Fmoc/tBu synthesis or a benzyl (Bzl) ether in Boc/Bzl synthesis. For solution-phase synthesis with this compound, the hydroxyl group is often left unprotected to avoid an additional deprotection step, making control of coupling conditions crucial.
-
Optimized Coupling: Using highly efficient coupling reagents (e.g., HATU) can accelerate the desired N-acylation, kinetically outcompeting the slower O-acylation.[7]
N→O Acyl Shift
Under strong acidic conditions, such as during final cleavage with HF or prolonged treatment with TFA, an intramolecular N→O acyl shift can occur. The amide bond nitrogen preceding the threonine residue is protonated, and the side-chain hydroxyl group attacks the adjacent carbonyl carbon, forming a five-membered ester intermediate (a depsipeptide). This reaction is often reversible upon treatment with a base.[6][8][9]
Mitigation:
-
Controlled Deprotection: Use the mildest acidic conditions possible for deprotection and minimize the reaction time.
-
Base Treatment: If an N→O acyl shift is suspected, the product can often be reverted to the correct amide form by treatment with a mild base.
Data Presentation: Performance of Coupling Reagents
While specific kinetic data for this compound is not extensively published in comparative tables, the performance of common coupling reagents is well-established. The following tables summarize their general characteristics and effectiveness in minimizing key side reactions.
Table 1: Comparative Analysis of Common Coupling Reagents
| Reagent Class | Examples | Coupling Efficiency | Racemization Potential | Key Advantages & Disadvantages |
| Carbodiimides | DCC, DIC | Good to High | Moderate to High (without additives) | Advantages: Cost-effective. Disadvantages: Forms insoluble urea byproducts (DCC); Requires additives (HOBt, Oxyma) to suppress racemization.[3] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Low to Moderate | Advantages: High efficiency; Soluble byproducts. Disadvantages: BOP produces carcinogenic HMPA.[3] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very High | Low | Advantages: Rapid reaction rates; Low racemization, especially HATU and COMU. Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.[3] |
Table 2: Strategies to Mitigate Common Side Reactions in Threonine Coupling
| Side Reaction | Primary Cause | Recommended Mitigation Strategies |
| Racemization | Oxazolone formation via carboxyl activation. | - Use urethane protecting groups (Z, Boc, Fmoc).- Employ additives like HOBt or HOAt.[6]- Use low-racemization coupling reagents (HATU, COMU).- Perform reactions at lower temperatures (e.g., 0°C).- Use weaker, sterically hindered bases (e.g., NMM instead of DIPEA).[10] |
| O-Acylation | Nucleophilic attack by the unprotected side-chain hydroxyl group. | - Protect the hydroxyl group (e.g., as a Bzl or tBu ether).- Use highly efficient coupling reagents to favor N-acylation kinetically.- Use a capping step (e.g., with acetic anhydride) after coupling to block unreacted amines and hydroxyls. |
| N→O Acyl Shift | Acid-catalyzed intramolecular migration. | - Minimize duration of exposure to strong acids during cleavage.- Use milder cleavage cocktails where possible.- Treat the final product with a mild base to reverse the shift if it occurs.[8] |
Experimental Protocols
The following protocols are representative for the use of this compound or its components in solution-phase peptide synthesis.
Protocol 1: Solution-Phase Dipeptide Synthesis via DIC/HOBt Coupling
This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to H-Thr-OBzl using DIC/HOBt. The principles are directly applicable for coupling to a deprotected this compound peptide fragment.
Materials:
-
Boc-Ala-OH (1.0 equivalent)
-
H-Thr-OBzl·HCl (1.0 equivalent)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: In a reaction vessel, dissolve H-Thr-OBzl·HCl (1.0 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.
-
Activation: In a separate vessel, dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF. Cool this solution to 0°C in an ice-water bath.
-
Add DIC (1.1 eq.) to the cooled Boc-Ala-OH solution and stir the mixture at 0°C for 30-45 minutes.
-
Coupling: Add the activated Boc-Ala-OH solution to the neutralized H-Thr-OBzl solution from step 1.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC) or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.
Protocol 2: N-Terminal Z-Group Deprotection via Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Z-group to prepare the peptide for the next coupling step.
Materials:
-
Z-protected peptide (e.g., Z-Ala-Thr-OBzl)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the peptide)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the Z-protected peptide in MeOH or THF in a suitable hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Securely attach a hydrogen-filled balloon to the vessel or connect it to a hydrogenator.
-
Evacuate the vessel and backfill with hydrogen. Repeat this cycle 3 times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-16 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to yield the N-terminally deprotected peptide.
Conclusion
This compound is a valuable building block in peptide synthesis, offering robust protection of the termini while the Z-group provides an intrinsic mechanism for suppressing racemization. The primary challenges associated with its use stem from the nucleophilic side-chain of threonine, which can lead to O-acylation, and the potential for N→O acyl shift under strong acidic conditions. A thorough understanding of the mechanisms of both the desired coupling reaction and potential side reactions, combined with the careful selection of coupling reagents, additives, and reaction conditions, enables the successful incorporation of threonine into complex peptide targets with high yield and purity. The protocols and data provided in this guide serve as a foundational resource for optimizing these critical reactions in research and development settings.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chymotrypsin-catalyzed peptide synthesis. Kinetic analysis of the kinetically controlled peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Physical and chemical properties of Z-Thr-OBzl
An In-depth Technical Guide to the Physical and Chemical Properties of Z-Thr-OBzl
Introduction
N-α-Benzyloxycarbonyl-L-threonine benzyl ester, commonly abbreviated as this compound, is a pivotal protected amino acid derivative utilized extensively in peptide synthesis.[1] It is a derivative of the amino acid L-threonine where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is masked as a benzyl ester (OBzl). This dual-protection strategy is crucial for preventing undesirable side reactions during the stepwise assembly of peptide chains, allowing for its selective use in forming peptide bonds.[2][3] The Z and benzyl protecting groups are stable under various coupling conditions and can be readily removed via catalytic hydrogenation, making this compound a versatile building block in both solution-phase and solid-phase peptide synthesis.[2]
Physical and Chemical Properties
This compound is typically a white powder.[1][4] Its properties make it a stable and reliable reagent for researchers in medicinal chemistry and drug discovery, facilitating the creation of complex peptide sequences.[1]
Core Physical and Chemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16597-50-5 | [1][5][6] |
| Molecular Formula | C₁₉H₂₁NO₅ | [1][5][6] |
| Molecular Weight | 343.4 g/mol | [1][6] |
| Appearance | White powder | [1][4] |
| Melting Point | 77.0-84.0 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | Store at 0-8 °C, sealed in a dry environment | [1][4] |
Optical Properties
The optical rotation is a critical parameter confirming the stereochemical integrity of the chiral amino acid derivative.
| Property | Value | Conditions | Source(s) |
| Optical Rotation | [a]D²⁰ = -11 ± 2º | c=2 in EtOH | [1] |
Experimental Protocols
The following sections detail common experimental procedures involving this compound and its precursors. These protocols are based on established methods in peptide chemistry.
Synthesis of L-Threonine Benzyl Ester Hydrochloride (H-Thr-OBzl.HCl)
The direct precursor for this compound is often the benzyl ester of threonine. A common method for its synthesis involves the esterification of L-threonine using benzyl alcohol and thionyl chloride.[7]
Materials:
-
L-Threonine
-
Anhydrous benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diisopropyl ether or diethyl ether
Procedure:
-
Reaction Setup: Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a dry round-bottom flask equipped with a magnetic stirrer.[7]
-
Cooling: Cool the suspension to 0°C in an ice bath while stirring continuously.[7]
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled mixture over 30-60 minutes. This step is exothermic and generates HCl gas, requiring it to be performed in a well-ventilated fume hood.[7]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-60°C for 2-4 hours, monitoring completion with Thin Layer Chromatography (TLC).[7]
-
Precipitation: Cool the reaction mixture to room temperature and add it to a larger volume of cold, anhydrous diethyl ether with vigorous stirring to precipitate the product.[7]
-
Isolation and Drying: Collect the precipitated white solid (H-Thr-OBzl.HCl) by vacuum filtration, wash it with several portions of diethyl ether, and dry under vacuum.[7]
Solution-Phase Peptide Coupling using this compound
This protocol describes a general method for coupling this compound with another amino acid ester (e.g., H-Gly-OMe.HCl) in solution using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.[3]
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Neutralization of Amino Acid Ester: Suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and cool to 0°C. Add TEA or NMM (1 equivalent) dropwise and stir for 15-30 minutes.[3]
-
Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[3]
-
Coupling Reaction: To the this compound solution, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[3]
-
Peptide Bond Formation: Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[3]
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the organic filtrate sequentially with 10% citric acid, saturated sodium bicarbonate, and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude dipeptide can be purified by recrystallization or silica gel column chromatography.[3][8]
References
Methodological & Application
Z-Thr-OBzl in Solution-Phase Peptide Synthesis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of N-α-Benzyloxycarbonyl-L-threonine-O-benzyl ester (Z-Thr-OBzl) in solution-phase peptide synthesis. This classical methodology remains a valuable tool for the synthesis of short to medium-sized peptides, offering advantages in scalability and purification of intermediates.
The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group of threonine, while the benzyl (Bzl) ester protects the C-terminal carboxylic acid. The Z group is renowned for its ability to suppress racemization during coupling reactions and for the crystalline nature of its amino acid derivatives, which simplifies purification.[1][2] Both protecting groups are conveniently removed by catalytic hydrogenation.
Data Presentation
The following tables summarize the quantitative data for a representative solution-phase synthesis of a model dipeptide, Z-Thr-Ala-OBzl, followed by deprotection steps.
Table 1: Materials and Reagents for Dipeptide Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| Z-Thr-OH | C₁₂H₁₅NO₅ | 253.25 | N-protected amino acid |
| H-Ala-OBzl·HCl | C₁₀H₁₄ClNO₂ | 215.68 | C-terminal amino acid ester |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | Base for neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent for work-up |
Table 2: Reaction Parameters for Z-Thr-Ala-OBzl Synthesis
| Step | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) |
| Neutralization | H-Ala-OBzl·HCl (1.0), NMM (1.0) | DCM | 0 | 0.5 | - |
| Activation | Z-Thr-OH (1.0), HOBt (1.1) | DCM | 0 | 0.25 | - |
| Coupling | Activated Z-Thr-OH, Neutralized H-Ala-OBzl, DCC (1.1) | DCM | 0, then RT | 2 at 0°C, then 12-18 at RT | 80-90 |
Table 3: Deprotection Protocols for Dipeptide
| Protocol | Protecting Group Removed | Reagents | Catalyst (w/w) | Solvent | Time (hours) |
| N-terminal Deprotection | Z (Benzyloxycarbonyl) | H₂ (gas) | 10% Pd/C (10%) | Methanol | 2-16 |
| C-terminal Deprotection | OBzl (Benzyl ester) | H₂ (gas) | 10% Pd/C (10%) | Methanol/Acetic Acid | 4-24 |
| Global Deprotection | Z and OBzl | H₂ (gas) | 10% Pd/C (10-20%) | Methanol/Acetic Acid | 24-48 |
Experimental Protocols
Protocol 1: Synthesis of Z-Thr-Ala-OBzl Dipeptide
This protocol details the coupling of Z-Thr-OH with H-Ala-OBzl using the DCC/HOBt method.
Materials:
-
Z-Thr-OH
-
H-Ala-OBzl·HCl
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Ala-OBzl·HCl (1.0 equivalent) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add NMM (1.0 equivalent) dropwise while stirring. Continue stirring at 0°C for 30 minutes.
-
Activation of Z-Thr-OH: In a separate flask, dissolve Z-Thr-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for 15 minutes at 0°C.
-
Add the neutralized amino acid ester solution from step 1 to this mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight (12-18 hours).
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrate and washes and transfer to a separatory funnel. c. Wash the organic layer successively with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), water (1x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄. e. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Z-Thr-Ala-OBzl can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
Protocol 2: N-Terminal Z-Group Deprotection
This protocol describes the removal of the N-terminal Z-group to yield H-Thr-Ala-OBzl.
Materials:
-
Purified Z-Thr-Ala-OBzl
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source (e.g., balloon)
Procedure:
-
Dissolve the purified Z-Thr-Ala-OBzl in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, approximately 10% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the pad with methanol.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-Thr-Ala-OBzl.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the synthesis.
Caption: Experimental workflow for the synthesis of Z-Thr-Ala-OBzl.
Caption: Logical relationship of components in the coupling reaction.
References
Application Notes and Protocols for Utilizing Benzyl-Protected Threonine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to ensure the desired peptide sequence is assembled with high fidelity. Threonine, with its reactive hydroxyl side chain, necessitates protection to prevent unwanted side reactions during peptide chain elongation. While the user's query specified "Z-Thr-OBzl," this nomenclature typically refers to N-α-benzyloxycarbonyl-L-threonine benzyl ester. This molecule, with a protected C-terminus, is not a standard building block for direct incorporation into a growing peptide chain on a solid support in a stepwise manner.
However, the use of a benzyl (Bzl) group for the protection of the threonine side chain (Thr(Bzl)) is a well-established and valuable strategy in SPPS. This application note will therefore focus on the practical application of commercially available and widely used N-α-protected threonine derivatives with benzyl side-chain protection, namely Boc-Thr(Bzl)-OH and Fmoc-Thr(Bzl)-OH . These derivatives are integral to the Boc/Bzl and Fmoc/tBu protection strategies, respectively, offering a robust method for the incorporation of threonine into synthetic peptides.
Protecting Group Strategies in SPPS
The choice of protecting groups dictates the entire synthetic workflow in SPPS. The two most common strategies are the Boc/Bzl and Fmoc/tBu approaches.
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the N-α-amino group. The Boc group is removed at each cycle with a moderate acid, such as trifluoroacetic acid (TFA).[1] Side-chain protecting groups, including the benzyl group on threonine, are more stable to these conditions and are typically removed at the end of the synthesis using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
-
Fmoc/tBu Strategy: This is currently the more prevalent method due to its milder deprotection conditions. The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary N-α-protecting group and is removed with a solution of piperidine in a polar aprotic solvent.[1] The side-chain protecting groups, such as the tert-butyl (tBu) group, are acid-labile and are cleaved during the final step with a strong acid cocktail, typically containing TFA.[1] While the tBu group is more common for threonine in Fmoc-SPPS, the benzyl group can also be employed, offering an orthogonal protection scheme in certain contexts.[3]
Application Notes
Advantages of Benzyl Protection for Threonine
-
Stability: The benzyl ether protecting the threonine side chain is stable to the repetitive mild acidolysis used for Boc deprotection and the basic conditions used for Fmoc deprotection, preventing O-acylation during coupling steps.[3]
-
Orthogonality: In the context of Fmoc-SPPS, the use of a benzyl protecting group for the threonine side chain can provide an additional layer of orthogonality, allowing for selective deprotection if other acid-labile groups are present.
-
Compatibility: Boc-Thr(Bzl)-OH is a standard and cost-effective reagent for Boc-based SPPS.[4]
Potential Side Reactions and Considerations
-
Acid Lability: While stable to moderate acids, the benzyl group is susceptible to partial cleavage during repeated TFA treatments in long Boc-SPPS syntheses.[2]
-
Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation, which offers a milder deprotection method compared to strong acids.[4] However, this method is not compatible with peptides containing sulfur-containing amino acids like methionine and cysteine.
-
Final Cleavage: The final cleavage of the benzyl group with strong acids like HF or TFMSA can lead to side reactions if appropriate scavengers are not used.[5] Cationic species formed during cleavage can alkylate sensitive residues like tryptophan and methionine.
Experimental Protocols
The following are generalized protocols for the incorporation of benzyl-protected threonine in both Fmoc and Boc-based SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Incorporation of Fmoc-Thr(Bzl)-OH in Fmoc-SPPS
This protocol describes a single coupling cycle for adding Fmoc-Thr(Bzl)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Fmoc-Thr(Bzl)-OH
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Activator base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.[6]
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Thr(Bzl)-OH (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3.9 eq.) and DIPEA (6-8 eq.) in DMF for 2-5 minutes.[6]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[6]
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
The resin is now ready for the next coupling cycle.
Protocol 2: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS
This protocol outlines a single coupling cycle for adding Boc-Thr(Bzl)-OH in a Boc-based synthesis.
Materials:
-
N-α-deprotected peptide-resin (as a TFA salt)
-
50% TFA in DCM
-
Neutralization solution (e.g., 10% DIPEA in DCM)
-
Boc-Thr(Bzl)-OH
-
Coupling reagents (e.g., HBTU, DIC)
-
Activator base (e.g., DIPEA)
-
DMF
-
DCM
Procedure:
-
Boc Deprotection: Treat the Boc-protected peptide-resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM (3 times) to remove excess TFA.
-
Neutralization: Treat the resin with 10% DIPEA in DCM for 5-10 minutes (repeat twice) to neutralize the TFA salt of the N-terminal amine.[1]
-
Washing: Wash the resin with DCM (3 times) and DMF (3 times).
-
Coupling:
-
Pre-activate Boc-Thr(Bzl)-OH (3 equivalents) with a coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm complete coupling.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Deprotection (Boc/Bzl Strategy)
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group using a strong acid.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavenger cocktail (e.g., p-cresol, anisole, thioanisole)
-
Cold diethyl ether
-
Specialized cleavage apparatus (for HF)
Procedure:
-
Preparation: Thoroughly dry the final peptide-resin under vacuum.
-
HF Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add the scavenger cocktail.
-
Cool the apparatus to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
-
TFMSA Cleavage (Alternative to HF):
-
Treat the resin with a solution of TFMSA, TFA, and a scavenger cocktail.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Wash the peptide precipitate several times with cold ether to remove scavengers and organic byproducts.
-
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize typical quantitative data for the solid-phase synthesis of a peptide containing a benzyl-protected threonine residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.
Table 1: Typical Parameters for SPPS using Benzyl-Protected Threonine
| Parameter | Boc-SPPS with Boc-Thr(Bzl)-OH | Fmoc-SPPS with Fmoc-Thr(Bzl)-OH | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | 0.2 - 0.8 mmol/g | Lower substitution is often used for longer or more difficult sequences. |
| Amino Acid Equivalents | 3 - 5 eq. | 3 - 5 eq. | Relative to resin functionalization. |
| Coupling Reagent Equivalents | 3 - 5 eq. | 3 - 5 eq. | |
| Coupling Time | 1 - 2 hours | 1 - 2 hours | Can be extended or repeated for difficult couplings. |
| Coupling Efficiency | >99% | >99% | Monitored by Kaiser test.[6] |
Table 2: Cleavage Conditions for Benzyl Protecting Groups
| Reagent | Conditions | Scavengers | Notes |
| Anhydrous HF | 0°C, 1-2 hours | Anisole, p-cresol | Standard for Boc/Bzl strategy. Requires specialized equipment.[1] |
| TFMSA/TFA | Room temp, 2-4 hours | Thioanisole, ethanedithiol | A common alternative to HF. |
| Catalytic Hydrogenation | H₂, Pd/C, in a suitable solvent | N/A | Milder conditions, but not compatible with sulfur-containing residues.[4] |
Visualization
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for a single cycle of Fmoc-SPPS for the incorporation of Fmoc-Thr(Bzl)-OH.
Caption: Workflow for a single cycle of Boc-SPPS for the incorporation of Boc-Thr(Bzl)-OH.
Caption: General workflow for the final cleavage and deprotection of the synthetic peptide.
References
Application Notes and Protocols for the Deprotection of Z-Thr-OBzl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the strategic use of protecting groups is fundamental to ensure the correct formation of peptide bonds and prevent unwanted side reactions. The fully protected threonine derivative, N-benzyloxycarbonyl-L-threonine benzyl ester (Z-Thr-OBzl), is a valuable building block. The benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) ester on the carboxyl group offer robust protection during peptide chain elongation. However, the successful synthesis of the target peptide hinges on the efficient and clean removal of these protecting groups. This document provides detailed application notes and protocols for the simultaneous deprotection of the Z and OBzl groups from this compound, a critical step often referred to as global deprotection.
The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other sensitive functional groups within the peptide sequence. The two primary strategies for the removal of Z and OBzl groups are catalytic hydrogenation and acidolysis. Each method has its advantages and potential drawbacks, which are discussed herein to enable researchers to make informed decisions for their specific applications.
Deprotection Methods Overview
The Z and OBzl protecting groups are both benzyl-based and can often be cleaved simultaneously under similar conditions. The most common and effective methods include:
-
Catalytic Hydrogenolysis: This is a mild and widely used method that involves the cleavage of the benzyl groups by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). A convenient and often safer alternative is Catalytic Transfer Hydrogenation , which utilizes a hydrogen donor like formic acid or ammonium formate, avoiding the need for handling hydrogen gas.[1][2] This method is generally high-yielding and produces toluene as a clean byproduct.[1]
-
Acidolysis: Strong acids can effectively cleave both the Z and OBzl groups. Reagents such as trifluoroacetic acid (TFA) and hydrogen bromide in acetic acid (HBr/AcOH) are commonly employed.[1] Acidic cleavage is advantageous when the peptide contains functional groups that are sensitive to hydrogenation.[1] However, these harsh conditions can lead to side reactions if not carefully controlled.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for common deprotection methods applicable to benzyl-based protecting groups. While specific data for this compound is limited, the presented data for benzyl esters provides a strong indication of the expected outcomes.[1]
| Deprotection Method | Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol, Reflux | 2 - 16 hours | >95 | Mild conditions, high yield, clean byproducts.[1] | Catalyst can be poisoned by sulfur-containing residues; potential for slow reactions.[1] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid, Methanol, Room Temp. | Minutes to hours | High | Rapid reaction, avoids flammable H₂ gas.[1][2] | Requires careful handling of formic acid. |
| Acidolysis | Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Room Temp. | 1 - 6 hours | Variable | Effective for molecules with hydrogenation-sensitive groups.[1] | Harsh conditions can cause side reactions; TFA is corrosive.[1][3] |
| Acidolysis | 33% HBr in Acetic Acid, Room Temp. | 1 - 4 hours | Variable | Strong cleavage reagent, effective for stable peptides. | Very harsh conditions, potential for numerous side reactions including N→O acyl migration.[3] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol describes a mild and efficient method for the simultaneous removal of the Z and OBzl groups.
Materials:
-
This compound protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the this compound protected peptide in methanol (10-20 mL per gram of peptide) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).[1]
-
To the stirred suspension, add ammonium formate (approximately 5 equivalents) in one portion.[1]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with fresh methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected threonine-containing peptide.
Protocol 2: Acidolysis using Trifluoroacetic Acid (TFA)
This protocol is suitable for peptides that are sensitive to hydrogenation conditions.
Materials:
-
This compound protected peptide
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
Procedure:
-
Dissolve the this compound protected peptide in anhydrous dichloromethane (10-20 mL per gram of peptide) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the solution.[1] For peptides containing other acid-sensitive groups, a cleavage cocktail containing scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is recommended to prevent side reactions.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[1] Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Acidolysis using HBr in Acetic Acid
This protocol employs very strong acidic conditions and should be used with caution.
Materials:
-
This compound protected peptide
-
33% (w/v) Hydrogen Bromide in Acetic Acid
-
Glacial Acetic Acid
-
Cold, dry diethyl ether
Procedure:
-
Dissolve the protected peptide in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add a solution of 33% HBr in acetic acid.
-
Stir the reaction at room temperature and monitor its progress (typically 1-4 hours).
-
Upon completion, precipitate the deprotected peptide by the addition of cold, dry diethyl ether.
-
Collect the product by filtration or centrifugation, wash thoroughly with cold ether, and dry under vacuum.
Potential Side Reactions and Mitigation
Deprotection of this compound, particularly under strong acidic conditions, can lead to side reactions. Awareness of these potential issues is crucial for obtaining a high-purity product.
-
N→O Acyl Migration: This is a significant side reaction for serine and threonine-containing peptides under acidic conditions.[3] The amide linkage preceding the threonine residue can migrate to the hydroxyl group of the threonine side chain, forming an ester linkage (depsipeptide). This can be a major issue with strong acids like HBr/AcOH and even TFA.
-
Mitigation: Use milder deprotection methods like catalytic transfer hydrogenation. If acidolysis is necessary, use the shortest possible reaction time and lowest effective temperature. The N→O acyl shift is reversible under basic conditions, so a subsequent treatment with a mild base can sometimes revert the ester back to the amide.
-
-
Racemization: Although less common for Z-group removal, harsh acidic or basic conditions can potentially lead to epimerization at the alpha-carbon.
-
Mitigation: Employ mild deprotection conditions and carefully control the reaction temperature.
-
-
Alkylation: During acidolysis, the benzyl cations formed can alkylate nucleophilic residues such as tryptophan or methionine if present in the peptide sequence.
-
Mitigation: Use scavengers like triisopropylsilane (TIS) or thioanisole in the cleavage cocktail to trap the reactive carbocations.[4]
-
Visualizing the Deprotection Workflow
The following diagrams illustrate the general workflows for the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
Caption: Chemical transformation during deprotection of this compound.
Conclusion
The deprotection of this compound is a critical step in peptide synthesis that requires careful consideration of the available methods and potential side reactions. Catalytic transfer hydrogenation stands out as a mild and high-yielding method suitable for many applications. Acidolysis, while effective, necessitates careful control of reaction conditions and the use of scavengers to minimize side reactions, especially the N→O acyl migration specific to threonine residues. The protocols and data provided in these application notes serve as a guide for researchers to develop robust and efficient deprotection strategies, ultimately leading to the successful synthesis of high-purity threonine-containing peptides.
References
Application Notes and Protocols for Catalytic Hydrogenation-Mediated Z-Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a crucial amine protecting group in organic synthesis, particularly valued in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its stability across a range of chemical conditions and the variety of methods for its removal make it a versatile tool for synthetic chemists.[2] The most common and mildest method for Z-group cleavage is catalytic hydrogenation, which involves the hydrogenolysis of the benzyl C-O bond.[1][2][3] This process is favored for its clean reaction profile, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[2][4]
These application notes provide a comprehensive overview of the conditions for Z-group removal via catalytic hydrogenation, including detailed experimental protocols and comparative data to guide researchers in selecting the optimal method for their specific needs.
Deprotection Methodologies: A Comparative Overview
The primary methods for Z-group removal are catalytic hydrogenolysis and transfer hydrogenolysis. The choice between these methods often depends on the substrate's sensitivity to the reaction conditions and the laboratory's equipment availability.
-
Catalytic Hydrogenolysis: This classic method utilizes hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1][2] It is known for its high efficiency and clean byproducts.[2] However, it requires specialized equipment for handling flammable hydrogen gas.[2]
-
Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor in situ.[1][2] Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and triethylsilane.[2][5] This technique is particularly advantageous for larger-scale reactions where handling hydrogen gas poses significant safety risks.[2]
Data Presentation: Summary of Catalytic Hydrogenation Conditions
The efficiency of Z-group deprotection is influenced by the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
| Substrate | Catalyst (mol%) | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂O (with TPGS-750-M) | 1 | < 2 | Room Temperature | >95 |
| N-Cbz-aniline | 10% Pd/C (10 wt%) | Methanol | Not Specified | < 0.33 | Room Temperature | Not Specified |
| N-Cbz-cyclohexylamine | 10% Pd/C (10 wt%) | Methanol | Not Specified | < 0.33 | Room Temperature | Not Specified |
| N-Cbz-octylamine | 10% Pd/C (10 wt%) | Methanol | Not Specified | < 0.33 | Room Temperature | Not Specified |
Table 2: Catalytic Transfer Hydrogenation
| Substrate | Catalyst (mol%) | Hydrogen Donor (equiv.) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| N-Cbz protected amines | 10% Pd/C (5-10 mol%) | Ammonium Formate (3-5) | Methanol or Ethanol | Not Specified | Room Temp. or gentle heating | Not Specified |
| N-Cbz protected amines | 10% Pd/C (10-20 mol%) | Formic Acid (2-5) | Methanol or Ethanol | Not Specified | Room Temperature | Not Specified |
| Dipeptide (Cbz-NH-Ile-Ala-OMe) | 10% Pd/C (10 wt%) | NaBH₄ (1.5) | Methanol | 0.17 | Room Temperature | 91 |
| Z-Gly | 10% Pd/C | Formic Acid | Not Specified | Not Specified | Not Specified | 95 |
| Z-Phe | 10% Pd/C | Formic Acid | Not Specified | Not Specified | Not Specified | 95 |
| Z-Ala | 10% Pd/C | Formic Acid | Not Specified | Not Specified | Not Specified | 95 |
| Z-Met | 10% Pd/C | Formic Acid | Not Specified | Not Specified | Not Specified | 89 |
Experimental Protocols
Below are detailed methodologies for common Z-group deprotection experiments via catalytic hydrogenation.
Protocol 1: Standard Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes a general procedure for the removal of a Cbz group using hydrogen gas and a palladium on carbon catalyst.[3]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)[6]
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)[2]
-
Celite®[1]
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent (e.g., methanol, 10-20 mL per mmol of substrate).[1]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.[1][2]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus, and stir vigorously.[1][2][4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).[3] Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1][4] Caution: Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[1]
-
Isolation: Wash the filter cake with the reaction solvent.[3] Concentrate the filtrate under reduced pressure to obtain the crude product.[3][4]
-
Purification: If necessary, purify the product by recrystallization or column chromatography.[1][3]
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This method provides a safer alternative to using hydrogen gas.[2]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[2]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[2]
-
Reaction: Stir the mixture at room temperature or with gentle heating.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product if necessary.
Protocol 3: Catalytic Transfer Hydrogenolysis using Formic Acid
This protocol uses formic acid as the hydrogen donor.[3][5][7]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.[3]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.[3]
-
Hydrogen Donor Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product as necessary.
Visualizations
Caption: General workflow for palladium-catalyzed Cbz deprotection.[4]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Application Notes and Protocols for the Coupling of Z-Thr-OBzl with DCC and HOBt Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the coupling of N-α-benzyloxycarbonyl-L-threonine benzyl ester (Z-Thr-OBzl) with an amino acid ester using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This method is a cornerstone of solution-phase peptide synthesis, offering a reliable strategy for the formation of peptide bonds.
Introduction
The formation of a peptide bond between two amino acids is a fundamental process in chemical protein synthesis and the development of peptide-based therapeutics. The DCC/HOBt coupling method is a widely adopted strategy that effectively activates the carboxyl group of an N-protected amino acid, facilitating its reaction with the amino group of another amino acid ester. Dicyclohexylcarbodiimide (DCC) serves as the primary coupling agent, while 1-hydroxybenzotriazole (HOBt) is a crucial additive that enhances reaction efficiency and, most importantly, suppresses racemization of the activated amino acid.[1][2] The urethane-based benzyloxycarbonyl (Z) protecting group on the threonine residue is known to help minimize racemization during the coupling reaction.[3]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with DCC.[4] This intermediate is susceptible to racemization and can also rearrange to a stable N-acylurea, which would terminate the peptide chain elongation.[4][5] The addition of HOBt intercepts the O-acylisourea to form a more stable OBt active ester. This active ester then reacts with the amine component to form the desired peptide bond with a significant reduction in the risk of racemization.[2][4]
Data Presentation
The following tables summarize typical molar equivalencies of reagents used in the DCC/HOBt coupling of a Z-protected amino acid and expected yields for the synthesis and subsequent deprotection of the resulting dipeptide.
Table 1: Summary of Reagents for Dipeptide Synthesis
| Reagent/Component | Role | Typical Molar Equivalence (relative to limiting reagent) |
| Z-Thr-OH | N-terminally protected amino acid | 1.0 |
| H-Xaa-OBzl·HCl | C-terminally protected amino acid | 1.0 - 1.2 |
| Dicyclohexylcarbodiimide (DCC) | Coupling reagent | 1.1 - 1.2 |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor & rate enhancer | 1.1 - 1.2 |
| Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) | Base for neutralizing hydrochloride salt | 1.0 - 1.2 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent | - |
Note: The specific equivalents may need to be optimized for different amino acid couplings.
Table 2: Typical Yields for Z-Protected Dipeptide Synthesis and Deprotection
| Step | Product | Typical Yield Range | Purity (after purification) |
| DCC/HOBt Coupling | Z-Thr-Xaa-OBzl | 70-90% | >95% |
| Z-group Deprotection (Hydrogenolysis) | H-Thr-Xaa-OBzl | 85-98% | >97% |
Experimental Protocols
The following protocols provide a detailed methodology for the coupling of Z-Thr-OH with a C-terminally protected amino acid benzyl ester (H-Xaa-OBzl), followed by the removal of the Z-protecting group.
Protocol 1: DCC/HOBt Mediated Coupling of Z-Thr-OH
Materials:
-
Z-Thr-OH
-
Amino acid benzyl ester hydrochloride (e.g., H-Gly-OBzl·HCl, H-Ala-OBzl·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve the amino acid benzyl ester hydrochloride (1.0 eq.) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIEA (1.0 eq.) dropwise to neutralize the salt and stir for 15-20 minutes at 0 °C.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Z-Thr-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or THF.
-
Cool this solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
To the solution from step 2, add a solution of DCC (1.1 eq.) in anhydrous DCM or THF dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Addition of the Amine Component:
-
Add the neutralized amino acid ester solution from step 1 to the activated Z-Thr-OH mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM or THF.
-
Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenolysis
Materials:
-
Z-protected dipeptide (from Protocol 1)
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Celite®
Procedure:
-
Dissolve the Z-protected dipeptide (1.0 eq.) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.
-
To this suspension, add ammonium formate (4-5 eq.) or an excess of formic acid.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol or ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected dipeptide.[6]
Mandatory Visualizations
Caption: Mechanism of DCC/HOBt mediated peptide coupling.
Caption: Experimental workflow for dipeptide synthesis.
References
Application Notes and Protocols for the Incorporation of Z-Thr-OBzl into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, with its secondary hydroxyl group, is a crucial amino acid in many biologically active peptides, often serving as a site for post-translational modifications such as phosphorylation and glycosylation.[1] The strategic incorporation of protected threonine derivatives is fundamental to the successful chemical synthesis of complex peptide sequences. This document provides detailed application notes and protocols for the use of N-α-Z-L-Threonine-O-benzyl ester (Z-Thr-OBzl) and its more contemporary analogue, N-α-Boc-L-Threonine(O-Benzyl)-OH (Boc-Thr(Bzl)-OH), in solid-phase peptide synthesis (SPPS).
This compound is primarily utilized within the historical but effective Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this scheme, the N-α-amino group is temporarily protected by the acid-labile Boc group, while more robust benzyl-based protecting groups are used for the side chains and the C-terminus. These "permanent" protecting groups are typically removed at the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF).[2][3]
These protocols are designed to guide researchers through the complexities of incorporating this sterically hindered amino acid, ensuring high coupling efficiency and minimizing potential side reactions.
Data Presentation: Synthesis Parameters
The successful incorporation of this compound (or its Boc-protected analogue) is dependent on optimized reaction conditions. Threonine is recognized as one of the more challenging amino acids to couple due to steric hindrance.[4][5] The following tables provide illustrative quantitative data for the incorporation of Boc-Thr(Bzl)-OH into a growing peptide chain during a typical automated SPPS cycle. These values are representative and may vary based on the specific peptide sequence, resin, and instrumentation used.
Table 1: Coupling Efficiency of Boc-Thr(Bzl)-OH with Various Reagents
| Coupling Reagent | Activator/Base | Typical Coupling Time (min) | Typical Coupling Efficiency (%) | Racemization Risk | Notes |
| DIC/HOBt | - / DIPEA | 60 - 120 | >98% | Low | Cost-effective and widely used. HOBt is crucial for suppressing racemization.[6] |
| HBTU | DIPEA | 30 - 60 | >99% | Low | Fast and reliable, one of the most common methods for standard SPPS.[7] |
| HATU | DIPEA | 15 - 45 | >99% | Very Low | Highly effective, particularly for sterically hindered amino acids like threonine.[7] |
| PyBOP | DIPEA | 30 - 60 | >99% | Low | Similar in efficacy to HBTU, produces non-toxic byproducts. |
Table 2: Deprotection and Cleavage Yields
| Step | Reagent/Cocktail | Time | Typical Yield/Efficiency (%) | Notes |
| N-α-Boc Deprotection | 50% TFA in DCM | 20 - 30 min | >99.5% | Standard procedure in Boc-SPPS. Repeated at every cycle.[3] |
| Final Cleavage & Benzyl Deprotection | Anhydrous HF / Anisole | 60 min at 0°C | 70 - 90% | Requires specialized apparatus. Anisole acts as a scavenger to prevent side reactions. |
| Crude Peptide Purity (RP-HPLC) | N/A | N/A | 60 - 85% | Highly sequence-dependent. Purification is required. |
| Final Purity after Purification | N/A | N/A | >95 - 98% | Dependent on the efficiency of the purification method (e.g., preparative RP-HPLC). |
Experimental Protocols
The following protocols are generalized for manual solid-phase peptide synthesis using the Boc/Bzl strategy.
Protocol 1: Single Coupling Cycle for Boc-Thr(Bzl)-OH
This protocol outlines the steps for a single coupling cycle of Boc-Thr(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amino group
-
Boc-Thr(Bzl)-OH (3 equivalents)
-
Coupling reagent (e.g., HBTU, 3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes in a reaction vessel.
-
Pre-activation: In a separate vessel, dissolve Boc-Thr(Bzl)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the reaction for completion (a negative test indicates a complete reaction). If the test is positive, continue coupling for another 30 minutes or consider a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
This protocol describes the final step of cleaving the completed peptide from the resin and removing the benzyl side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
-
10% Aqueous acetic acid
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add anisole (typically 1 mL per gram of resin).
-
HF Cleavage: Cool the reaction vessel to 0°C. Carefully distill anhydrous HF into the vessel. Stir the mixture at 0°C for 1 hour.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Extraction: Extract the crude peptide from the resin using 10% aqueous acetic acid.
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide as a powder. The peptide is now ready for purification by RP-HPLC.
Mandatory Visualizations
Experimental Workflow for SPPS
References
- 1. benchchem.com [benchchem.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. peptide.com [peptide.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for the Activation and Coupling of Z-L-Threonine Derivatives
These application notes provide detailed protocols and technical guidance for researchers, scientists, and drug development professionals on the activation and use of N-α-Cbz-L-threonine-O-benzyl ester (Z-Thr-OBzl) and its derivatives in peptide synthesis. This guide covers deprotection strategies to generate reactive functional groups and subsequent carboxyl activation for peptide bond formation.
Introduction to this compound in Peptide Synthesis
Z-L-Threonine-OBzl is an amino acid derivative where the N-terminus is protected by a benzyloxycarbonyl (Z) group and the C-terminus is protected by a benzyl (Bzl) ester. In this state, the molecule is unreactive for peptide chain elongation. "Activation" of this compound for peptide synthesis necessitates the selective removal of one of these protecting groups to liberate either a free amine (for coupling to a carboxyl group) or a free carboxylic acid (for activation and coupling to an amine).
This guide will cover:
-
N-terminal Deprotection (Z-group removal): To yield H-Thr-OBzl, which can act as the amine component in a coupling reaction.
-
C-terminal Deprotection (OBzl-group removal): To yield Z-Thr-OH, which can be activated at its carboxyl group to react with an amine.
-
Carboxyl Group Activation of Z-Thr-OH: Using common coupling reagents for the formation of a peptide bond.
Deprotection Protocols for this compound
The choice of deprotection strategy is critical and depends on the desired reactive group and the stability of other functional groups in the molecule.[1][2]
Removal of the Z-group to expose the N-terminal amine is typically achieved through catalytic hydrogenation. This method is clean and efficient, but care must be taken as it will also cleave the C-terminal benzyl ester. For selective Z-group removal in the presence of an OBzl group, specific catalytic transfer hydrogenation conditions may be optimized, although simultaneous deprotection is common.
Experimental Protocol: Hydrogenolysis of Z-group
-
Dissolve the Z-protected peptide in methanol (MeOH) or acetic acid.[3]
-
Carefully add 10% Palladium on carbon (Pd/C), typically 10-20% by weight of the peptide.[3]
-
The reaction can be carried out using hydrogen gas (H₂) in a balloon or hydrogenation apparatus, or through catalytic transfer hydrogenation by adding a hydrogen donor like ammonium formate.[1]
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the deprotected product.
The benzyl ester can be removed under acidic conditions to yield a free carboxylic acid. This method is useful when hydrogenation is not compatible with other functional groups in the molecule.[1]
Experimental Protocol: Acidolysis of Benzyl Ester
-
Dissolve H-Thr-OBzl·HCl (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).[1]
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
Table 1: Comparison of Deprotection Methods for Benzyl Esters [1]
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C in MeOH or EtOH | Mild conditions, clean reaction, high yield | Not suitable for molecules with other reducible groups (e.g., C=C, Cbz) |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, reflux in MeOH | Convenient for standard labs (no H₂ gas), generally faster | May not be compatible with all functional groups |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA) in DCM | Effective for molecules sensitive to hydrogenation | Requires handling of strong acid, may cause side reactions with acid-labile groups |
Carboxyl Group Activation of Z-Thr-OH for Peptide Coupling
Once Z-Thr-OH is obtained, its carboxylic acid must be activated to facilitate amide bond formation. This is typically achieved in situ using a coupling reagent.[4][5] A common challenge with threonine is the potential for O-acylation of its unprotected side-chain hydroxyl group.[6] The use of additives like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction.[6]
This is a classic and cost-effective method for peptide coupling.[3][7]
Experimental Protocol: DCC/HOBt Activation
-
Activation:
-
Dissolve Z-Thr-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[3]
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise.[3]
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[3]
-
-
Coupling:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0-1.2 eq).[3]
-
Add the neutralized amino acid ester solution to the activated Z-Thr-OH solution at 0°C.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 N HCl, saturated NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Reagents like HBTU and HATU are highly efficient, lead to faster reaction times, and can minimize racemization.[9]
Experimental Protocol: HATU Activation
-
Pre-activation:
-
Coupling:
-
Work-up:
Table 2: Comparison of Common Coupling Reagents for Z-Thr-OH Activation [4]
| Reagent Class | Examples | Advantages | Disadvantages | Racemization Potential |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used | Formation of insoluble urea byproducts (DCC), potential for N-acylurea formation | Moderate to high without additives like HOBt |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization with additives | BOP produces carcinogenic HMPA | Low to moderate |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | High coupling efficiency, rapid reaction rates, low racemization | More expensive than carbodiimides | Low |
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for deprotection of this compound and activation of Z-Thr-OH.
Caption: Logical decision-making process for using this compound in peptide synthesis.
References
Application Notes and Protocols for the Use of Z-Thr-OBzl in Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy in peptide synthesis, particularly for the construction of large peptides and small proteins. This approach involves the synthesis of protected peptide segments, which are subsequently coupled to form the final product. The use of N-α-benzyloxycarbonyl (Z) and C-terminal benzyl ester (OBzl) protected amino acids is a cornerstone of classical solution-phase peptide synthesis and remains highly relevant in convergent synthetic strategies. Z-Thr-OBzl, a derivative of the amino acid threonine, is a key building block for incorporating threonine residues into peptide fragments.
These application notes provide a comprehensive guide to the use of this compound in fragment condensation. We will cover the critical aspects of this methodology, including potential side reactions and their mitigation, detailed experimental protocols for fragment coupling and deprotection, and the application of peptides synthesized via this method in relevant biological pathways.
Key Considerations and Potential Side Reactions
The use of this compound in peptide synthesis requires careful consideration of the threonine side chain's hydroxyl group, which can lead to side reactions.
O-Acylation of the Threonine Side Chain
The primary side reaction of concern is the O-acylation of the threonine hydroxyl group by the activated carboxyl group of the coupling partner.[1][2] This results in the formation of a depsipeptide, which can be difficult to separate from the desired product and can terminate the peptide chain elongation.
Mitigation Strategies:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical to minimize O-acylation. While carbodiimides like DCC and DIC can be used, they may increase the risk of this side reaction.[1] The use of phosphonium salts (e.g., PyBOP, PyAOP) or aminium/uronium salts (e.g., HBTU, HATU) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is generally preferred as they can offer higher coupling efficiency and suppress side reactions.[3]
-
Controlled Activation: Over-activation of the carboxylic acid should be avoided.[1] This can be achieved by using stoichiometric amounts of coupling reagents and performing the reaction at controlled, often lower, temperatures (e.g., 0°C).[1]
-
Use of Additives: Additives such as HOBt not only help in suppressing racemization but also in reducing the likelihood of O-acylation.[1][4]
Racemization
As with any peptide coupling reaction, there is a risk of racemization at the C-terminal amino acid of the fragment being activated. The urethane-based Z-protecting group on the N-terminus of the incoming fragment (if it's a single amino acid) helps to suppress this.[3] For the C-terminal residue of the peptide fragment, the choice of coupling conditions is crucial.
Mitigation Strategies:
-
Racemization-Suppressing Additives: The addition of HOBt or HOAt is a standard practice to minimize racemization.[3][4]
-
Controlled Temperature: Performing the coupling reaction at low temperatures (e.g., 0°C) can significantly reduce the rate of racemization.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for fragment condensation reactions. Please note that actual yields and purities can vary depending on the specific peptide sequences, coupling conditions, and purification methods.
| Parameter | Typical Range | Factors Influencing Outcome |
| Coupling Yield | 60-90% | Peptide sequence, coupling reagent, reaction time, temperature, stoichiometry of reactants. |
| Purity (crude) | 50-80% | Efficiency of the coupling reaction, presence of side products (e.g., O-acylated peptide, deletion sequences).[5] |
| Purity (after purification) | >95% | Effectiveness of the purification technique (e.g., RP-HPLC).[5] |
| Racemization | <5% | Coupling reagent, additives (HOBt, HOAt), temperature, base used. |
Experimental Protocols
Protocol 1: Fragment Condensation using this compound
This protocol describes the coupling of a peptide fragment with a C-terminal this compound to an N-terminally deprotected peptide fragment in solution.
Materials:
-
Peptide Fragment 1 (with a free N-terminus)
-
Peptide Fragment 2 (with a C-terminal this compound)
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., anhydrous N,N-Dimethylformamide - DMF)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Reaction vessel, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve Peptide Fragment 2 (1.0 eq) and HOAt (1.0 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add the coupling reagent (e.g., HATU, 1.0 eq) to the solution and stir for 5-10 minutes.
-
Neutralization and Addition of Nucleophile: In a separate vessel, dissolve Peptide Fragment 1 (1.0 eq) in anhydrous DMF. If Fragment 1 is a salt (e.g., TFA salt), add DIPEA (1.0-1.2 eq) to neutralize it. Add this solution to the activated Peptide Fragment 2 solution.
-
Coupling Reaction: Add additional DIPEA (2.0 eq) to the reaction mixture. Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitoring: Monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in a suitable organic solvent like ethyl acetate. c. Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected peptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 2: Deprotection of Z and OBzl Groups
This protocol describes the simultaneous removal of the N-terminal Z-group and the C-terminal OBzl-ester by catalytic hydrogenation.
Materials:
-
Protected peptide containing this compound
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Acetic Acid, or a mixture)
-
Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the protected peptide in a suitable solvent in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation: a. Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. b. Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere. c. Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.
-
Isolation: Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the deprotected peptide. Further purification by RP-HPLC may be necessary.
Visualization of Workflow and Biological Context
Experimental Workflow for Fragment Condensation
The following diagram illustrates the general workflow for the synthesis of a target peptide using a fragment condensation strategy involving this compound.
Caption: Workflow of peptide synthesis via fragment condensation using this compound.
Signaling Pathway Context: PI3K/Akt/mTOR Pathway
Peptides synthesized using methods such as fragment condensation can be designed as inhibitors or probes for various signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival, and its dysregulation is implicated in diseases like cancer.[6][7][8][9] This pathway involves several serine/threonine kinases, such as Akt and mTOR, making it a relevant target for threonine-containing peptides or peptidomimetics.[6][8]
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, highlighting the role of serine/threonine kinases.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing side reactions with Z-Thr-OBzl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions when using Z-Thr-OBzl (N-benzyloxycarbonyl-L-threonine benzyl ester) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or N-benzyloxycarbonyl-L-threonine benzyl ester, is a protected amino acid derivative used in peptide synthesis.[1][2] The benzyloxycarbonyl (Z) group protects the N-terminal amine, while the benzyl (Bzl) group protects the C-terminal carboxylic acid.[1][2] This dual protection allows for the controlled incorporation of a threonine residue into a peptide chain, primarily in solution-phase peptide synthesis, by preventing unwanted side reactions at these termini during coupling steps.[1][2]
Q2: What are the most common side reactions associated with the use of this compound?
A2: The most common side reactions when using threonine derivatives like this compound in peptide synthesis are:
-
O-acylation: Unwanted acylation of the free hydroxyl group on the threonine side chain by an activated amino acid.[3]
-
Racemization: The loss of stereochemical purity at the α-carbon of the threonine residue, leading to a mixture of L- and D-enantiomers.[3][4] This can occur during the activation of the carboxyl group for coupling.[4]
-
N-O Acyl Shift: An intramolecular rearrangement, typically acid-catalyzed, where the peptide bond migrates from the N-terminus to the side-chain hydroxyl group.[3]
-
Diketopiperazine Formation: If this compound is the second amino acid in a dipeptide ester, it can undergo intramolecular cyclization to form a diketopiperazine, especially under basic conditions used for N-terminal deprotection in subsequent steps. This is a common issue at the dipeptide stage.[5]
Q3: Why is it crucial to protect the side-chain hydroxyl group of threonine?
A3: The hydroxyl group on the side chain of threonine is a reactive functional group that must be protected during peptide synthesis to prevent undesirable side reactions.[6] The primary side reaction involving an unprotected hydroxyl group is O-acylation, where the hydroxyl group is acylated instead of the intended N-terminal amine.[3] Protecting this group ensures that the peptide bond forms correctly and improves the yield and purity of the final peptide.[7] Common protecting groups for the threonine side chain in Fmoc-based solid-phase peptide synthesis (SPPS) are tert-butyl (tBu) and trityl (Trt) ethers.[8][9]
Q4: How should this compound be handled and stored to maintain its integrity?
A4: To ensure the stability and integrity of this compound, it should be stored at 4°C in a tightly sealed container to protect it from moisture.[3] When handling the compound, it is recommended to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. To avoid inhalation of the powder, work should be conducted in a well-ventilated area or under a fume hood.[3]
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating common side reactions encountered when using this compound.
Issue 1: O-Acylation of the Threonine Side Chain
-
Symptoms:
-
Mass spectrometry (MS) analysis of the crude or purified product shows a mass increase corresponding to the addition of an extra amino acid residue or acyl group.
-
HPLC analysis reveals a significant, often less polar, side product that is difficult to separate.[3]
-
-
Potential Causes:
-
The side-chain hydroxyl group of threonine is unprotected and reacts with the activated carboxyl group of the incoming amino acid.
-
Over-activation of the coupling amino acid can lead to less selective acylation.[10]
-
-
Troubleshooting Strategies:
-
Protect the Side Chain: For multi-step syntheses, it is highly recommended to use a threonine derivative with a protected side chain, such as Z-Thr(tBu)-OH or Z-Thr(Bzl)-OH, depending on the overall protection strategy.
-
Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can be pre-activated with the amino acid and coupling reagent. These form active esters that are more selective for N-acylation over O-acylation.[3]
-
Control Stoichiometry: Use a minimal excess of the activated amino acid to reduce the chances of side reactions.
-
Issue 2: Racemization of the Threonine Residue
-
Symptoms:
-
Potential Causes:
-
Mechanism: Racemization often proceeds through the formation of a 5(4H)-oxazolone (azlactone) intermediate after carboxyl group activation. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[4]
-
Coupling Reagents: Certain coupling reagents are more prone to causing racemization.
-
Base: The type, strength, and concentration of the base used can significantly promote racemization.[4]
-
Temperature: Higher reaction temperatures increase the rate of racemization.[4]
-
Pre-activation Time: Long pre-activation times before the addition of the amine component can lead to increased oxazolone formation and racemization.[4]
-
-
Troubleshooting Strategies:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with an additive like HOBt or HOAt.
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum amount necessary to neutralize salts and facilitate the reaction.
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0°C) to reduce the rate of racemization. This may require longer reaction times.[4]
-
Minimize Pre-activation: Employ an in-situ activation protocol where the coupling reagent is added to the mixture of this compound and the amine component, minimizing the time the activated acid exists before it can react.[4]
-
Issue 3: N-O Acyl Shift
-
Symptoms:
-
MS analysis shows the correct mass for the peptide, but the peptide is inactive or shows different fragmentation patterns.
-
NMR analysis reveals a change in the chemical environment of the threonine backbone and side-chain protons.
-
-
Potential Causes:
-
The peptide is exposed to strong acidic conditions (e.g., during deprotection of other protecting groups or cleavage from a resin in solid-phase synthesis) which catalyze the intramolecular rearrangement.[3]
-
-
Troubleshooting Strategies:
-
Milder Deprotection Conditions: If subsequent deprotection steps are needed, choose conditions that are as mild as possible to remove other protecting groups without inducing the acyl shift.
-
Orthogonal Protection Strategy: Design the synthesis with protecting groups that can be removed under non-acidic conditions if an N-O acyl shift is a concern.
-
Data Presentation
Table 1: Influence of Coupling Method on Racemization
The following table provides illustrative data on the extent of racemization observed with different coupling methods for sensitive amino acids. While not specific to this compound, it serves as a general guide for selecting conditions to minimize racemization.
| Coupling Reagent | Additive | Base | Temperature (°C) | % D-Isomer (Illustrative) |
| DCC | - | TEA | 25 | 15-25% |
| HBTU | HOBt | DIPEA | 25 | 2-5% |
| HATU | HOAt | DIPEA | 25 | <1% |
| COMU | - | DIPEA | 0 | <0.5% |
| T3P | - | Pyridine | 0 | 1-3% |
Data is illustrative and based on general findings in peptide chemistry. Actual racemization levels can vary based on the specific amino acid sequence, solvent, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound to an Amino Acid Ester
This protocol describes a general method for the solution-phase coupling of this compound to an amino acid ester (e.g., H-Gly-OMe·HCl), incorporating best practices to minimize common side reactions.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Addition of Amine and Base: In a separate flask, dissolve the amino acid ester hydrochloride salt (1.0 eq) in anhydrous DCM. Add DIPEA (2.0 eq) to this solution to neutralize the salt and liberate the free amine.
-
Coupling: Slowly add the solution containing the free amine to the cooled solution of this compound and HATU.
-
Reaction: Allow the reaction mixture to stir at 0°C for 15 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
How to avoid racemization during Z-Thr-OBzl coupling
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the coupling of N-benzyloxycarbonyl-L-threonine benzyl ester (Z-Thr-OBzl).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when coupling this compound?
A1: Racemization is the process where a chiral molecule, like the L-Threonine derivative this compound, converts into a mixture of its L- and D-enantiomers.[1] During peptide synthesis, the chemical activation of the carboxyl group makes the alpha-proton (the hydrogen on the chiral carbon) acidic and susceptible to being removed by a base. This leads to a planar intermediate, which can be re-protonated from either side, resulting in a loss of the original stereochemistry.[2] The presence of the D-isomer can significantly reduce or eliminate the biological activity of the final peptide and introduce unpredictable pharmacological effects.
Q2: How does the N-terminal Z-protecting group influence racemization?
A2: The N-benzyloxycarbonyl (Z) group is a urethane-type protecting group, which is known to significantly suppress racemization.[3] Unlike acyl groups, the urethane linkage disfavors the formation of the primary culprit in racemization: the 5(4H)-oxazolone intermediate.[4] While the Z-group provides substantial protection, racemization can still occur under non-optimized coupling conditions, especially since Threonine is an amino acid susceptible to this side reaction.[5][6]
Q3: What is the primary chemical pathway that leads to racemization during peptide coupling?
A3: The most common mechanism for racemization during peptide bond formation is the creation of a planar oxazolone (or azlactone) intermediate.[2] This happens when the carboxyl group of the N-protected amino acid is activated. The planar structure of the oxazolone allows for the loss of stereochemical information at the alpha-carbon. A less common, secondary mechanism is direct enolization, where a base directly removes the alpha-proton of the activated amino acid.[2]
Q4: Which factors have the most significant impact on racemization during a this compound coupling reaction?
A4: Several factors critically influence the degree of racemization:
-
Coupling Reagents: The choice of reagent to activate the carboxylic acid is paramount. Carbodiimides like DCC and DIC can cause significant racemization if used without additives.[2]
-
Additives: Racemization-suppressing additives like HOBt, HOAt, or Oxyma are often essential.[5]
-
Base: The type, strength, and concentration of the base used can promote proton abstraction. Stronger bases generally lead to more racemization.[6]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]
-
Solvent: The polarity of the solvent can influence the reaction rates of both coupling and racemization.[1]
-
Pre-activation Time: Allowing the activated amino acid to stand for too long before adding the amine component increases the opportunity for racemization.[1]
Troubleshooting Guide
Issue: High levels of diastereomers (racemization) are detected in my peptide after coupling this compound.
This guide provides a systematic approach to identifying the cause and implementing a solution.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Question: Are you using a carbodiimide reagent (e.g., DCC, DIC) without an additive?
-
Cause: Carbodiimides, when used alone, generate a highly reactive O-acylisourea intermediate that is very prone to forming the oxazolone, leading to racemization.
-
Solution: Always use carbodiimide reagents in conjunction with a racemization-suppressing additive. Add 1.0-1.2 equivalents of 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][6] These are generally more effective than 1-hydroxybenzotriazole (HOBt).[6]
-
Question: Are you using a phosphonium (PyBOP) or uronium/aminium (HBTU, HATU) reagent?
-
Cause: While generally superior to carbodiimides alone, these reagents can still cause racemization, especially in the presence of a strong base or with prolonged activation times.
-
Solution: For sensitive couplings, switch to a reagent known for superior racemization suppression. HATU, which is based on HOAt, is often the best choice among common onium salts.[7] Alternatively, consider a combination of DIC with HOAt or Oxyma.[8]
Step 2: Assess the Base Used in the Reaction
-
Question: Are you using a strong, non-hindered base like diisopropylethylamine (DIPEA)?
-
Cause: Strong bases like DIPEA readily abstract the alpha-proton from the activated intermediate, significantly increasing the rate of racemization.[6]
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first alternative. For particularly difficult cases, the sterically hindered base 2,4,6-collidine is highly effective at minimizing racemization.[4][6] Use the minimum number of equivalents necessary for the reaction.
Step 3: Review Your Reaction Conditions
-
Question: Is the coupling reaction being performed at room temperature or higher?
-
Cause: The rate of racemization increases with temperature.
-
Solution: Perform the entire coupling reaction at a lower temperature. Cooling the reaction to 0°C can significantly reduce the rate of racemization, though it may require a longer reaction time to achieve complete coupling.[1]
-
Question: Are you using a highly polar solvent like pure DMF?
-
Cause: While solvent effects can be complex, less polar solvents often reduce racemization rates.
-
Solution: Consider using a less polar solvent such as dichloromethane (DCM) or a mixture (e.g., DCM/DMF 1:1), ensuring all reactants remain soluble.[1]
-
Question: Do you pre-activate the this compound for an extended period before adding the amine?
-
Cause: The longer the activated intermediate exists before it can react with the amine component, the greater the chance for racemization to occur.
-
Solution: Minimize the pre-activation time to just a few minutes. Better yet, use an in-situ activation protocol where the coupling reagent is added to the mixture of this compound, the amine component, and the additive.[1]
Troubleshooting Workflow Diagram
Data Presentation
Table 1: Comparative Racemization Levels for Different Coupling Methods
The following data, adapted from studies on racemization-prone couplings of other protected amino acids, serves as a guideline for selecting optimal conditions for this compound. Actual results may vary.
| Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Racemization (%)* |
| DCC | None | DIEA | DCM | 25 | ~5-10%[1] |
| DCC | HOBt | DIEA | DCM | 25 | <1% [1] |
| HBTU | (internal) | DIEA | DMF | 25 | ~1.7%[7] |
| HBTU | (internal) | NMM | DMF | 25 | ~0.6% [7] |
| HATU | (internal) | DIEA | DMF | 25 | ~1.3%[7] |
| HATU | (internal) | NMM | DMF | 25 | <0.5% [7] |
| PyBOP | (internal) | DIEA | DMF | 25 | ~3.8%[7] |
*Data is illustrative and based on values reported for Z-Asp-OBzl[1] and a glycosylated Fmoc-Ser derivative[7], which are used as proxies for this compound.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/HOAt
Objective: To activate and couple this compound to a free amine component with minimal racemization using a carbodiimide and an advanced additive.
Materials:
-
This compound (1.0 eq.)
-
Amine component (e.g., amino acid ester or peptide-resin, 1.0 eq.)
-
Diisopropylcarbodiimide (DIC) (1.05 eq.)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (1.0 eq.)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N-methylmorpholine (NMM) (if coupling to an amine salt, 1.0 eq.)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq.), HOAt (1.0 eq.), and the amine component (1.0 eq.) in anhydrous DCM or DMF.
-
If the amine component is a salt (e.g., hydrochloride), add NMM (1.0 eq.) to the mixture and stir for 2 minutes.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIC (1.05 eq.) to the cooled reaction mixture with continuous stirring.
-
Maintain the reaction temperature at 0°C for 2 hours.
-
Allow the reaction to warm slowly to room temperature and continue stirring for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
For solution-phase synthesis, filter off the precipitated diisopropylurea (DIU) byproduct. Proceed with aqueous work-up to isolate the coupled product. For solid-phase, filter and wash the resin.
Protocol 2: Low-Racemization Coupling of this compound using HATU/NMM
Objective: To perform a rapid and efficient coupling of this compound with minimal racemization using a uronium salt reagent and a weaker base.
Materials:
-
This compound (1.0 eq.)
-
Amine component (e.g., amino acid ester or peptide-resin, 1.0 eq.)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.0 eq.)
-
N-methylmorpholine (NMM) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate, dry vessel, dissolve this compound (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add NMM (2.0 eq.) to the solution and stir. Allow the mixture to pre-activate for no more than 2-3 minutes.
-
Coupling: Immediately add the activated solution to the reaction vessel containing the amine component (1.0 eq.).
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly sensitive couplings, perform the reaction at 0°C for 2-4 hours. Monitor completion by a suitable method (e.g., Kaiser test for solid-phase).
-
Proceed with the appropriate work-up or washing protocol to isolate the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Z-Thr-OBzl in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Z-L-threonine benzyl ester (Z-Thr-OBzl).
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
A1: this compound, a protected amino acid, is generally more soluble in polar aprotic and some polar protic organic solvents due to its hydrophobic protecting groups (Z and OBzl).[1] Recommended starting solvents include Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][2] Dichloromethane (DCM) and methanol can also be effective, depending on the desired concentration.[1] It is always advisable to perform a small-scale solubility test before dissolving the entire sample.
Q2: My this compound is not dissolving in the primary recommended solvent. What should I do?
A2: If this compound does not dissolve in a single solvent, several techniques can be employed. Consider using a co-solvent system, such as a mixture of DCM, DMF, and N-Methyl-2-pyrrolidone (NMP).[3] Gentle warming of the solution (not exceeding 40°C) and sonication can also significantly aid in dissolution by breaking up aggregates.[1][3] It is crucial to monitor the compound for any signs of degradation, such as color change, when applying heat.[3]
Q3: Can the purity of this compound affect its solubility?
A3: Yes, impurities can significantly impact the solubility of this compound.[3] If you suspect purity issues, consider purifying the compound by recrystallization before attempting to dissolve it for your experiment.
Q4: My this compound precipitated out of solution after being dissolved. What could be the cause and how can I resolve it?
A4: Precipitation can occur due to several factors, including a change in temperature, solvent evaporation, or reaching the solubility limit of the solution.[3] To redissolve the precipitate, you can try adding a small amount of a stronger co-solvent (like DMSO), gently warming the solution while agitating, or sonicating the mixture.[3] If precipitation occurred upon adding the this compound solution to an aqueous buffer, it indicates that the compound's solubility limit in the final mixture has been exceeded.[1] In such cases, you may need to lower the final concentration or increase the proportion of the organic co-solvent.[1]
Q5: How do the protecting groups on this compound influence its solubility?
A5: The N-terminal benzyloxycarbonyl (Z) group and the C-terminal benzyl ester (OBzl) are both large, hydrophobic moieties.[1] These groups decrease the compound's polarity, making it less soluble in aqueous solutions and more soluble in organic solvents.[1][4] The presence of these protecting groups can also promote intermolecular interactions, potentially leading to aggregation and reduced solubility.[5]
Solubility Data
Quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. Therefore, experimental determination is often necessary. The following table provides a qualitative summary based on the solubility of analogous protected amino acids.
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Often the solvent of choice for initial dissolution.[1][2] |
| N,N-Dimethylformamide (DMF) | Soluble | A common alternative to DMSO.[1][2] |
| Dichloromethane (DCM) | Moderately Soluble | Can be used, sometimes in a co-solvent system.[3] |
| Methanol | Sparingly to Moderately Soluble | May be used for less concentrated solutions.[1] |
| Acetonitrile (ACN) | Sparingly Soluble | May require co-solvents or other techniques to improve solubility.[1] |
| Water | Insoluble | The hydrophobic protecting groups significantly limit aqueous solubility.[1][6] |
| Ethanol | Sparingly Soluble | Similar to methanol, solubility may be limited.[6] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To determine the most effective solvent for dissolving this compound before proceeding with the entire sample.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, DCM, Methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh a small, known amount of this compound (e.g., 1-2 mg) into separate microcentrifuge tubes.
-
Add a measured volume of a single solvent to each tube.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[1]
-
Re-examine the solution. If still undissolved, gentle warming (up to 40°C) can be attempted.[1]
-
Record the solvent that provides the best solubility for your desired concentration.
Protocol 2: Improving Solubility with Co-solvents and Physical Methods
Objective: To dissolve this compound that exhibits poor solubility in a single solvent.
Materials:
-
This compound
-
Primary solvent (e.g., DMF or DCM)
-
Co-solvent (e.g., DMSO or NMP)
-
Vortex mixer
-
Sonicator
-
Water bath
Methodology:
-
Suspend the this compound in the primary solvent.
-
If dissolution is incomplete, add a small amount of a stronger co-solvent (e.g., a few drops of DMSO) and vortex.
-
If the compound remains insoluble, place the vial in a sonicator bath for 10-15 minutes.[3]
-
As a final step, gently warm the solution in a water bath to a maximum of 40°C while continuing to mix.[3]
-
Once dissolved, allow the solution to cool to room temperature before use.
Visual Troubleshooting Guides
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: Z-Thr-OBzl Coupling Reactions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in Z-Thr-OBzl (N-Carbobenzyloxy-L-threonine benzyl ester) coupling steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a this compound coupling reaction?
Low yields in this compound coupling reactions often stem from a few key issues:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient activation of the carboxylic acid.[1] Steric hindrance from the bulky protecting groups can also slow down the reaction rate.[2][3]
-
Side Reactions: The free hydroxyl group on the threonine side chain is susceptible to unwanted O-acylation, leading to the formation of a depsipeptide byproduct.[4][5] Racemization at the alpha-carbon of the threonine residue during the activation and coupling steps is another common side reaction that can reduce the yield of the desired stereoisomer.[5][6]
-
Suboptimal Reagent Stoichiometry or Quality: Incorrect amounts of coupling reagents, base, or the amino components can lead to an incomplete reaction. Degradation of reagents due to improper storage, especially moisture, is also a frequent cause of failure.[1]
-
Poor Solubility or Aggregation: Protected peptide fragments can sometimes have poor solubility in the chosen reaction solvent, or they may aggregate, which hinders the reaction.[2]
Q2: Which coupling reagents are most effective for this compound coupling?
For sterically demanding couplings, standard carbodiimide reagents like DCC or EDC may not be potent enough.[2][3] It is often better to use more powerful in-situ activating reagents.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome steric barriers.[2][7] HATU is often considered one of the most efficient.[2]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings and are generally associated with lower levels of racemization.[2][3]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial, especially when using carbodiimide reagents, as they help to suppress racemization.[5][7]
Q3: How can I detect and prevent O-acylation of the threonine side chain?
O-acylation is a primary concern when the threonine's hydroxyl group is unprotected.
-
Detection: This side product can be identified by mass spectrometry (MS), as it will show a mass increase corresponding to the addition of the acyl group from the coupled amino acid.[5] It may also appear as a significant, less polar side-product in HPLC analysis.[5]
-
Prevention: While direct protection of the hydroxyl group (e.g., as a tert-butyl or benzyl ether) is the most robust solution, optimizing reaction conditions can minimize O-acylation.[4] Using milder activation conditions, shorter reaction times where possible, and avoiding excessively high temperatures can help. The choice of coupling reagent can also influence the extent of this side reaction.
Q4: What is the role of the base in the coupling reaction and how much should I use?
The starting material, H-Thr-OBzl, is often supplied as a hydrochloride (HCl) or tosylate (TosOH) salt. The amino group is protonated and requires neutralization to become a reactive free amine.[1]
-
Role: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is added to deprotonate the amine, allowing it to act as a nucleophile and attack the activated carboxylic acid.[1]
-
Stoichiometry: It is critical to use a sufficient amount of base. Typically, 1.0 equivalent of the base is needed to neutralize the salt, with an additional equivalent often required depending on the coupling chemistry being employed (e.g., for HATU activation). A common practice is to use 2-4 equivalents of base relative to the amino acid salt.[1][8]
Troubleshooting Guide
| Issue / Symptom | Potential Root Cause | Recommended Solution |
| Low conversion of starting materials (TLC/LC-MS analysis) | Incomplete activation of the carboxylic acid. | Ensure coupling reagents (e.g., HATU, DIC) are fresh and stored under anhydrous conditions. Consider a pre-activation step of 2-5 minutes before adding the amine component.[1][8] |
| Insufficient reaction time or temperature. | Increase the reaction time (e.g., from 2-4 hours to overnight). Gentle heating can be applied, but must be done cautiously to minimize the risk of racemization.[2] | |
| Incomplete neutralization of the H-Thr-OBzl salt. | Ensure at least 1 equivalent of a non-nucleophilic base (e.g., DIPEA) is used to neutralize the salt, plus any additional base required by the coupling reagent.[1] | |
| Multiple products observed by LC-MS | O-acylation of the threonine hydroxyl group. | This side-product will have a higher mass than the target peptide. Minimize by using optimized coupling conditions and avoiding excess activating agent. |
| Racemization of the threonine residue. | The presence of diastereomers may be detected by chiral chromatography. Use racemization-suppressing additives like HOBt or HOAt.[5] Phosphonium-based reagents (PyBOP) may also reduce racemization.[3] | |
| Reaction appears stalled or heterogeneous | Poor solubility or aggregation of peptide. | Switch to a solvent with superior solvating properties, such as N-methylpyrrolidone (NMP) over Dimethylformamide (DMF). Using a mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[2] |
| Low isolated yield after work-up | Product loss during aqueous washes. | If the product has some water solubility, reduce the number of aqueous washes or back-extract the aqueous layers with the organic solvent. |
| Difficulty in purification. | The crude product may contain byproducts with similar polarity. Optimize flash chromatography conditions (e.g., use a shallower solvent gradient). Purification by reversed-phase HPLC is also a standard and effective method.[4][9] |
Experimental Protocols
Protocol 1: DIC/HOBt Mediated Coupling
This is a classic and cost-effective method for peptide coupling. The addition of HOBt is critical for suppressing racemization.[5][8]
-
Dissolution: In a reaction vessel, dissolve the N-protected amino acid (1.2 equivalents) and HOBt (1.2 equivalents) in an anhydrous solvent like DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents) to the solution and stir for 15-20 minutes.[8]
-
Neutralization and Coupling: In a separate flask, dissolve H-Thr-OBzl.HCl (1.0 equivalent) in DMF or DCM and add DIPEA (1.2 equivalents) to neutralize the hydrochloride. Add this solution to the activated N-protected amino acid solution.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea.
-
Dilute the filtrate with a solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amino acids.[2][8]
-
Pre-activation: In a reaction vessel, dissolve the N-protected amino acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.[8]
-
Base Addition: Add DIPEA (2.4 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.[8]
-
Coupling: Add H-Thr-OBzl.HCl (1.0 equivalent) to the pre-activated solution. Note: The excess base in the pre-activation step will neutralize the hydrochloride salt.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes, or until the reaction is complete as monitored by TLC or LC-MS.[8]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimization of deprotection conditions for Z-Thr-OBzl
Welcome to the Technical Support Center for the optimization of deprotection conditions for Z-Thr-OBzl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective removal of the Z (benzyloxycarbonyl) and Bzl (benzyl) protecting groups from N-alpha-benzyloxycarbonyl-L-threonine benzyl ester.
This guide addresses common issues encountered during the deprotection of this compound in a question-and-answer format.
Issue 1: Incomplete Deprotection
-
Question: My reaction is showing incomplete removal of the Z and/or OBzl groups. What are the potential causes and how can I resolve this?
-
Answer: Incomplete deprotection is a common issue that can arise from several factors, primarily related to catalyst efficiency in hydrogenation methods or insufficient acid strength/time in cleavage protocols.[1]
-
For Catalytic Hydrogenolysis/Transfer Hydrogenation:
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be old, of poor quality, or poisoned by impurities like sulfur-containing compounds.[1][2] Ensure you are using a fresh and high-quality catalyst. If catalyst poisoning is suspected, pre-treating the starting material or increasing the catalyst loading may help.[1]
-
Hydrogen Source: In catalytic transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, formic acid) is added in sufficient molar excess.[1][3] For reactions using hydrogen gas, ensure the system is properly purged and maintained under adequate pressure (atmospheric or higher).[1][2]
-
Reaction Time and Temperature: The reaction may require more time to reach completion. Monitor the reaction's progress using TLC or HPLC and consider extending the reaction time.[1] Gently increasing the temperature might also improve the reaction rate, but this should be done cautiously to avoid side reactions.[1]
-
Mass Transfer: Ensure vigorous stirring to maintain proper contact between the substrate, catalyst, and hydrogen source.[2]
-
-
For Acid-Catalyzed Cleavage (e.g., TFA):
-
Issue 2: Low Product Yield
-
Question: My final product yield is consistently low. What are the potential reasons, and how can I improve it?
-
Answer: Low yields can result from incomplete reactions, product degradation, or losses during the workup and purification steps.[1]
-
Optimize Reaction Conditions: Systematically adjust parameters such as catalyst loading, hydrogen donor concentration, acid concentration, and reaction time to determine the optimal conditions for your substrate.[1]
-
Minimize Side Reactions: Side reactions can consume the starting material and reduce the yield of the desired product. For instance, in strong acid cleavage, side reactions can occur if not properly managed with scavengers.[1]
-
Work-up Procedure: Optimize the workup procedure to minimize product loss. After catalyst filtration in hydrogenation, ensure the filter cake is thoroughly washed with the reaction solvent.[3] For acid cleavage, precipitation of the product with a solvent like cold diethyl ether should be done carefully, followed by thorough washing of the precipitate to remove impurities.[1]
-
Issue 3: Presence of Side Products
-
Question: I am observing unexpected side products in my final product mixture. What are the likely side reactions, and how can they be minimized?
-
Answer: The formation of side products is often dependent on the chosen deprotection method and the presence of other functional groups in the molecule.
-
During Catalytic Hydrogenation:
-
During Acid-Catalyzed Cleavage:
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound? A1: The two primary methods for removing both the Z and OBzl groups are catalytic hydrogenation and acid-catalyzed hydrolysis.[4] Catalytic hydrogenation can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation with a hydrogen donor like ammonium formate or formic acid.[4] Acid-catalyzed cleavage typically employs strong acids like trifluoroacetic acid (TFA).[4]
Q2: Which deprotection method is milder and preferred for sensitive peptides? A2: Catalytic transfer hydrogenation is often considered a milder alternative to both catalytic hydrogenation with H₂ gas and strong acid cleavage.[8][9] It avoids the use of strong acids and the hazards associated with hydrogen gas, which can be beneficial for preserving the integrity of sensitive peptides.[8]
Q3: Can the Z and OBzl groups be removed selectively? A3: While both groups are benzyl-based and are typically removed simultaneously under standard hydrogenolysis or strong acid conditions, some selectivity can be achieved under specific conditions.[10] However, for most applications, the simultaneous removal of both groups is the intended outcome.[10]
Q4: How can I monitor the progress of the deprotection reaction? A4: The progress of the deprotection reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] This allows you to determine when the starting material has been completely consumed and to check for the formation of the desired product.
Experimental Protocols
Below are detailed methodologies for the key deprotection experiments.
Method 1: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol utilizes ammonium formate as a hydrogen donor in the presence of a palladium catalyst.[3][4]
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH), anhydrous
-
Celite®
-
Standard laboratory glassware, including a round-bottom flask with a magnetic stir bar
-
Heating mantle and condenser
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[4]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[3][4]
-
Heat the reaction mixture to reflux.[4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the catalyst.[3]
-
Wash the filter cake with additional methanol.[3]
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Method 2: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)
This protocol outlines the cleavage of the benzyl ester and Z group using trifluoroacetic acid.[4]
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous solution of sodium bicarbonate
-
Standard laboratory glassware
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq).[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess TFA by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the deprotection of benzyl esters, which is applicable to this compound.
| Deprotection Method | Catalyst/Reagent | Hydrogen Donor/Acid | Solvent | Temperature | Time | Yield |
| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (1 atm) | MeOH or EtOAc | Room Temp. | 1-16 hours | High |
| Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 2-16 hours | >95%[4] |
| Transfer Hydrogenolysis | 10% Pd/C | Formic Acid | Methanol | Room Temp. | Minutes | High[4] |
| Acidic Cleavage | N/A | Trifluoroacetic Acid | Dichloromethane | Room Temp. | 1-6 hours | Variable |
Mandatory Visualization
Caption: Workflow for this compound Deprotection.
Caption: Troubleshooting this compound Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Z-Thr-OBzl Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing impurities during the synthesis of Z-Thr-OBzl (N-Benzyloxycarbonyl-L-threonine benzyl ester). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this important protected amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities in this compound synthesis arise from side reactions involving the threonine residue. These include:
-
O-acylation: Unwanted acylation of the hydroxyl group on the threonine side chain.[1]
-
Racemization: Loss of stereochemical purity at the alpha-carbon of the threonine, leading to the formation of diastereomers.[1]
-
N-O Acyl Shift: An acid-catalyzed intramolecular rearrangement where the N-terminal peptide bond migrates to the side-chain hydroxyl group.[1]
-
Deletion Sequences: In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can lead to peptide chains missing the this compound residue.[2][3]
-
Incomplete Deprotection: Residual protecting groups from previous synthesis steps can remain.[3][4]
Q2: How can I detect the presence of these impurities?
A2: A combination of analytical techniques is recommended for impurity detection:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the industry standard for assessing peptide purity.[5][6] Diastereomers resulting from racemization may appear as closely eluting peaks. O-acylated byproducts will have a different retention time, typically being more hydrophobic.
-
Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight of the desired product and identifying impurities.[5] An O-acylated impurity will show a corresponding mass increase.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, helping to identify diastereomers and other structural impurities.[5]
Q3: What are the best practices for storing this compound to maintain its purity?
A3: To ensure the integrity of this compound, it should be stored at 4°C in a tightly sealed container, protected from moisture.[1]
Troubleshooting Guides
Issue 1: Presence of a Significant, Less Polar Side-Product in HPLC Analysis
Symptom: HPLC analysis reveals a major peak with a longer retention time than the expected this compound product. Mass spectrometry indicates a mass increase corresponding to an additional acyl group.[1]
Possible Cause: O-acylation of the threonine side-chain hydroxyl group.[1]
Solutions:
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: Employ phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based coupling reagents, which can offer higher efficiency and lower side reactions compared to carbodiimides alone.[7][8]
Issue 2: Appearance of Diastereomeric Impurities
Symptom: Chiral chromatography or NMR analysis indicates the presence of more than one stereoisomer.[1] The biological activity of a peptide synthesized using the this compound may be lower than expected.
Possible Cause: Racemization of the threonine residue during activation and coupling steps.[1]
Solutions:
-
Use Racemization-Suppressing Additives: The addition of HOBt or HOAt is highly effective in suppressing racemization.[1][7]
-
Control Temperature: Lowering the reaction temperature to 0°C can significantly reduce the rate of racemization.[1][7]
-
Base Selection: Use a weaker base for neutralization, such as N-methylmorpholine (NMM) instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA).[7]
-
Pre-activation: Pre-activating the carboxylic acid component before adding the amine can reduce the exposure of the activated species to basic conditions, thereby minimizing racemization.[7]
Issue 3: Poor Yield and Presence of Truncated Sequences (in SPPS)
Symptom: Mass spectrometry analysis of the crude product shows significant peaks corresponding to peptides lacking the this compound residue.
Possible Cause: Incomplete coupling of this compound to the resin-bound peptide. This can be due to steric hindrance or aggregation of the growing peptide chain.[2][9]
Solutions:
-
Double Coupling: Repeat the coupling step for the this compound residue to ensure the reaction goes to completion.[10]
-
Optimize Solvent: While DMF is common, N-methyl-2-pyrrolidone (NMP) can be a better solvent for synthesizing hydrophobic peptides and may reduce aggregation.[9]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can drive the reaction to completion.[10]
Quantitative Data Summary
The following table provides illustrative data on the impact of different coupling methods on the purity of a model dipeptide synthesis involving a threonine residue. Actual results may vary depending on the specific reaction conditions and peptide sequence.
| Coupling Method | Additive | Temperature (°C) | Purity (%) | Diastereomeric Impurity (%) |
| DCC | None | 25 | 85 | 10-15 |
| DCC | HOBt | 0 | >95 | <2 |
| HATU | DIEA | 25 | >98 | <1 |
This data is illustrative and based on general principles of peptide synthesis.[1][7]
Experimental Protocols
Protocol 1: General Solution-Phase Coupling of this compound
-
Activation: Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in an appropriate solvent (e.g., DMF).[1]
-
Coupling Agent Addition: Cool the solution to 0°C and add the coupling reagent, such as DIC (1.0 eq), and stir for 10-15 minutes.[1]
-
Coupling: To the activated amino acid solution, add H-Thr-OBzl·HCl (1.0 eq) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (1.0 eq).[1]
-
Reaction: Allow the reaction to proceed at room temperature, monitoring for completion using TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, proceed with standard aqueous work-up and purification steps.[1]
Protocol 2: Reversed-Phase HPLC Purification
-
Column: A C18 reversed-phase column is a suitable starting point.[5]
-
Mobile Phase:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong organic solvent like DMF or DMSO and then dilute with the initial mobile phase.[11]
-
Gradient Elution: Equilibrate the column with the initial mobile phase composition (e.g., 80% A / 20% B). After injecting the sample, apply a linear gradient of increasing Mobile Phase B to elute the product. Due to the hydrophobicity of the Z and OBzl groups, a shallower gradient may be necessary to achieve good separation.
-
Fraction Collection and Analysis: Collect fractions corresponding to the main product peak and analyze their purity by analytical HPLC and mass spectrometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of Impurities in Peptide Pools [mdpi.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. almacgroup.com [almacgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
Z-Thr-OBzl stability and storage recommendations
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Z-Thr-OBzl. Below you will find frequently asked questions, stability data, troubleshooting guides, and experimental protocols to ensure the optimal handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as N-Benzyloxycarbonyl-L-threonine benzyl ester, is a protected amino acid derivative commonly used in peptide synthesis.[1] The benzyloxycarbonyl (Z) group protects the amine terminus, and the benzyl (OBzl) group protects the carboxyl terminus of L-threonine. This dual protection prevents unwanted side reactions during peptide coupling.
Q2: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place. Lyophilized powder is more stable than solutions.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in readily available literature, peptides and their derivatives are susceptible to several degradation mechanisms:[2]
-
Hydrolysis: The ester and carbamate bonds can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: Although less common for this specific compound, oxidative degradation can occur, particularly if impurities are present.
-
Deamidation: While not directly applicable to this compound itself, this is a common degradation pathway for peptides containing asparagine or glutamine residues.[2][3][4]
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes recommended storage conditions for this compound and related compounds.
| Compound | Form | Storage Temperature | Duration | Key Considerations |
| This compound | Solid | 2-8°C | Long-term | Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize moisture and oxidation.[5] |
| H-Thr-OBzl.HCl | Solid | 4°C | Not specified | Sealed storage, away from moisture.[6] |
| H-Thr-OBzl.HCl | In Solvent | -20°C / -80°C | 1 month / 6 months | Sealed storage, away from moisture. Avoid repeated freeze-thaw cycles.[6] |
| L-Thr(Bzl)-OBzl·HCl | Solid | 0-8°C | Not specified | General recommendation for a related compound.[7] |
| General Peptides | Lyophilized | -20°C / -80°C | 1-2 weeks / Long-term | Tightly capped vial, away from bright light and moisture. |
| General Peptides | Solution | 4°C | Up to 1 week | Use sterile buffers (pH 5-6). For longer storage, freeze aliquots at -20°C or colder.[8] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Q: My peptide synthesis yield is lower than expected. Could this compound stability be the issue?
A: Yes, compromised purity of this compound can lead to lower coupling efficiency.
-
Check Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, and preferably under an inert atmosphere). Improper storage can lead to degradation.
-
Assess Purity: If you suspect degradation, it is advisable to check the purity of your this compound stock using an appropriate analytical method such as HPLC or NMR.
-
Consider Hydrolysis: The benzyl ester is susceptible to hydrolysis. If the compound has been exposed to moisture or non-anhydrous solvents for extended periods, this could be a cause.
Q: I observe an unexpected peak in my HPLC analysis after incorporating this compound. What could it be?
A: An unexpected peak could indicate the presence of impurities or degradation products.
-
Possible Impurities: The impurity could be a result of the synthesis of this compound itself or a degradation product. Common degradation products of peptides and their derivatives can arise from hydrolysis or oxidation.
-
Troubleshooting Steps:
-
Run a control of your this compound stock to see if the impurity is present from the start.
-
If the impurity appears after a reaction, consider if any of the reaction or work-up conditions (e.g., strong acid/base, high temperature) could have caused degradation.
-
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under elevated temperature and humidity conditions.
Materials:
-
This compound (lyophilized powder)
-
HPLC grade solvents (e.g., acetonitrile, water, TFA)
-
Stability chambers or ovens capable of maintaining controlled temperature and humidity
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
-
Vials with inert caps
Methodology:
-
Sample Preparation:
-
Accurately weigh several samples of this compound into individual vials.
-
Prepare an initial "time zero" sample for immediate analysis.
-
-
Storage Conditions:
-
Place the vials in stability chambers under the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
-
-
Time Points:
-
Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, dissolve a sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Analyze the sample by HPLC to determine the purity of this compound and to detect any degradation products.
-
The HPLC method should be validated for its ability to separate this compound from potential degradants. A typical method might involve a gradient elution on a C18 column with UV detection.
-
-
Data Evaluation:
-
Compare the purity of the stored samples to the "time zero" sample.
-
Quantify the percentage of this compound remaining and the percentage of any major degradation products formed over time.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound stability.
References
- 1. pschemicals.com [pschemicals.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
Technical Support Center: Scaling Up Peptide Synthesis with Z-Thr-OBzl
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered when scaling up peptide synthesis using Z-Thr-OBzl (N-Benzyloxycarbonyl-L-threonine benzyl ester).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up peptide synthesis with this compound?
Scaling up peptide synthesis involving this compound presents several key challenges. The threonine residue, with its secondary hydroxyl group on the side chain, is prone to side reactions, most notably O-acylation, where the incoming activated amino acid couples to the side-chain oxygen instead of the intended N-terminal amine.[1][2] Furthermore, threonine is susceptible to racemization (epimerization) at its α-carbon, particularly under basic conditions or with certain coupling reagents, which can compromise the stereochemical integrity of the final peptide.[3][4] The Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups necessitate specific, often harsh, deprotection conditions like catalytic hydrogenation or strong acids, which can be difficult to manage at a large scale and may lead to other side reactions.[5][6] Finally, threonine-containing peptide sequences can be prone to aggregation, complicating both the synthesis and purification processes.[4][7]
Q2: What is O-acylation and how can it be minimized when the threonine side chain is unprotected?
O-acylation is a significant side reaction where the nucleophilic hydroxyl group of the threonine side chain attacks the activated carboxyl group of the incoming amino acid.[2] This forms a depsipeptide (ester) linkage instead of the desired peptide (amide) bond, resulting in a major impurity that can be difficult to remove. This side reaction is more pronounced if the desired N-acylation is slow, for instance, due to steric hindrance.[2] To minimize O-acylation, one can use more potent coupling reagents like HATU or HBTU to accelerate the N-acylation, making it kinetically favored over O-acylation.[2] Additives such as 2,4-dinitrophenol or pentachlorophenol have also been shown to prevent this side reaction when using active esters.[1]
Q3: How significant is the risk of racemization for threonine, and what factors promote it?
Threonine is susceptible to racemization, a process that converts the pure L-enantiomer into a mixture of L- and D-forms, potentially reducing the peptide's biological activity.[3] The primary mechanism involves the formation of a planar oxazolone intermediate after the carboxyl group is activated for coupling.[3] Factors that promote this side reaction include the use of strong bases (like DIPEA), elevated temperatures, prolonged activation times, and the choice of coupling reagents.[3] Histidine and Cysteine are generally more susceptible, but Threonine and Serine also pose a significant risk.[3][8]
Q4: What are the implications of using the Z/OBzl protection strategy for large-scale synthesis?
The Z/OBzl strategy is a classic approach in peptide chemistry, particularly for solution-phase synthesis.[6][9] The Z group protects the N-terminus, while the OBzl group protects the C-terminus. Both are typically removed simultaneously via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or strong acids.[6][10] At scale, catalytic hydrogenation can present challenges related to catalyst handling, safety (use of hydrogen gas), and ensuring complete removal from the product.[11] Strong acid cleavage can cause degradation of sensitive residues within the peptide sequence.[5] However, catalytic transfer hydrogenation offers a milder alternative to strong acids for removing these protecting groups.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | Steric Hindrance: The N-terminus of the growing peptide chain may be inaccessible, especially in longer or aggregation-prone sequences.[12] | • Use a more potent coupling reagent: Switch to an aminium/uronium salt like HATU or HBTU to increase the reaction rate.[13]• Increase reaction time: Extend the coupling time to 4 hours or overnight for difficult couplings.[12]• Double Coupling: Perform a second coupling with fresh reagents after the first has completed.[12] |
| Peptide Aggregation: Intermolecular hydrogen bonding of peptide chains on the solid support or in solution can block reactive sites.[4][7] | • Use chaotropic salts: Add agents like LiCl to the coupling reaction to disrupt secondary structures.[12]• Incorporate pseudoprolines: If possible in the sequence design, pseudoproline dipeptides can act as "kink" structures to disrupt aggregation.[3][14]• Elevate Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can sometimes reduce aggregation.[12] | |
| Diastereomeric Impurity Detected (by Chiral HPLC) | Racemization: The α-carbon of the threonine residue has lost its stereochemical integrity during the activation/coupling step.[3] | • Optimize Base Selection: Use a weaker base like N-methylmorpholine (NMM) instead of a stronger one like N,N-Diisopropylethylamine (DIPEA). Use the minimum necessary amount.[3]• Lower Reaction Temperature: Perform the coupling reaction at 0°C to slow the rate of racemization.[3]• Minimize Pre-activation Time: A pre-activation time of 1-5 minutes is often sufficient. Avoid long exposure of the activated amino acid to the basic coupling environment.[3] |
| Side Product with Mass of [Peptide + Acylating Group] | O-Acylation: The hydroxyl side-chain of threonine has been acylated by the incoming amino acid.[2] | • Optimize Coupling Reagents: Use a more potent coupling reagent (e.g., HATU) to ensure the desired N-acylation is significantly faster than the O-acylation side reaction.[2]• Consider Additives: For active ester couplings, additives like pentachlorophenol can suppress O-acylation.[1] |
| Incomplete Deprotection of Z/OBzl Groups | Catalyst Poisoning/Inactivity: The Palladium catalyst used for hydrogenolysis may be poisoned by sulfur-containing residues or otherwise inactive. | • Use a fresh, high-quality catalyst: Ensure the Pd/C catalyst is active.• Increase catalyst loading: Increase the weight percentage of the catalyst relative to the peptide.• Change deprotection method: If hydrogenation is problematic, consider cleavage with strong acids like HBr in acetic acid, provided the peptide sequence is stable to these conditions.[6] |
Quantitative Data Summary
The choice of coupling reagent and additives has a significant impact on the extent of racemization. While specific, large-scale data for this compound is proprietary, the following table provides illustrative data on the percentage of D-isomer formation for Fmoc-Ser(tBu)-OH, a structurally similar hydroxy amino acid, which indicates the relative effectiveness of common coupling systems in suppressing racemization.
Table 1: Percentage of D-Isomer (Racemization) with Various Coupling Agents
| Coupling Reagent | Additive | % D-Isomer Formed (Illustrative) | Key Considerations |
|---|---|---|---|
| DIC | HOBt | Low | A classic, cost-effective combination that suppresses racemization.[15] |
| DIC | Oxyma | Very Low | Oxyma is an excellent alternative to HOBt, known for low racemization and improved safety profile.[8] |
| HBTU | - | Moderate | Efficient coupling reagent, but can cause higher racemization without additives.[15] |
| HATU | - | Low | Generally provides fast coupling rates with low levels of racemization.[13] |
| PyBOP | - | Moderate-High | Powerful phosphonium salt reagent, but can lead to significant racemization under certain conditions. |
Source: Data adapted from publicly available sources for illustrative purposes to compare reagent classes.[3][8]
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-Ala-OH with H-Thr-OBzl∙HCl
This protocol details a standard procedure for forming a dipeptide using a carbodiimide-mediated coupling method in solution.
-
Neutralization of H-Thr-OBzl∙HCl:
-
In a reaction vessel, dissolve H-Thr-OBzl∙HCl (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[11]
-
Cool the solution to 0°C in an ice-water bath.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 equivalents) dropwise to neutralize the hydrochloride salt.[11]
-
Stir the mixture at 0°C for 20 minutes to ensure complete formation of the free amine.[11]
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DMF.[11]
-
Cool this solution to 0°C.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]
-
Stir the activation mixture at 0°C for 30-45 minutes.[11]
-
-
Coupling Reaction:
-
Filter the activation mixture to remove the precipitated DCU, and add the filtrate directly to the neutralized H-Thr-OBzl solution from step 1.[11]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[11]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate.[11]
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.[11]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[11]
-
Purify the crude protected dipeptide (Boc-Ala-Thr-OBzl) by silica gel column chromatography or recrystallization.
-
Protocol 2: Deprotection of Z and OBzl Groups via Catalytic Hydrogenation
This protocol describes the simultaneous removal of the N-terminal Z-group and C-terminal OBzl-ester.
-
Reaction Setup:
-
Dissolve the protected peptide (e.g., Z-Peptide-OBzl) in a suitable solvent such as Methanol, Ethanol, or DMF.
-
Place the solution in a hydrogenation vessel.
-
Carefully add the Palladium on carbon catalyst (10% Pd/C) to the solution. The catalyst loading is typically 5-10% by weight of the peptide.[6][11]
-
-
Hydrogenation:
-
Seal the vessel and purge it with an inert gas (e.g., Nitrogen or Argon).
-
Introduce hydrogen gas to the vessel, typically at a pressure of 1-3 atm.[11] For larger scale, specialized hydrogenation reactors are required.
-
Stir the reaction mixture vigorously at room temperature to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or HPLC until all starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst.[11] This step is critical to avoid product contamination with palladium.
-
Concentrate the filtrate under reduced pressure to yield the fully deprotected peptide.
-
Visual Guides
Troubleshooting Workflow for Low Peptide Yield
The following diagram illustrates a logical decision-making process for troubleshooting low yields during a coupling step involving this compound.
Caption: A decision tree for diagnosing and solving low peptide yield.
N-Acylation vs. O-Acylation Side Reaction
This diagram illustrates the desired peptide bond formation pathway versus the competing O-acylation side reaction at the threonine residue.
Caption: Desired N-acylation versus the O-acylation side reaction.
References
- 1. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. real.mtak.hu [real.mtak.hu]
- 15. peptide.com [peptide.com]
Technical Support Center: Monitoring Z-Thr-OBzl Reaction by TLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the synthesis of N-Z-L-threonine benzyl ester (Z-Thr-OBzl) using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of monitoring the this compound reaction with TLC?
Thin-layer chromatography (TLC) is a crucial technique for monitoring reaction progress.[1] It separates compounds based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase (an organic solvent mixture). In the synthesis of this compound from Z-Thr-OH, the product is less polar than the starting material (a carboxylic acid). This difference in polarity causes the product to travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. By observing the disappearance of the starting material spot and the appearance of a new, higher-Rf product spot, one can effectively monitor the reaction's progression toward completion.[2]
Q2: Which mobile phase (eluent) is recommended for this analysis?
The ideal mobile phase, or eluent, effectively separates the starting material and the product. A common starting point for protected amino acids is a mixture of a non-polar and a polar solvent.
-
Recommended Starting Eluent: A 1:1 mixture of Hexane and Ethyl Acetate is often a good starting point.
-
Adjusting Polarity: If the spots remain at the bottom of the plate (low Rf), the eluent is not polar enough; increase the proportion of ethyl acetate. If the spots run to the top of the plate (high Rf), the eluent is too polar; increase the proportion of hexane.[3]
-
Alternative Systems: For more polar compounds, mixtures of chloroform/methanol or ethyl acetate/butanol/acetic acid/water can be effective.[1]
Q3: How can I visualize the spots on the TLC plate?
Since Z-Thr-OH and this compound are typically colorless, specific visualization techniques are required.[4]
-
UV Light (254 nm): Both the starting material and the product contain aromatic rings (Z-group and benzyl ester), which are UV-active. When viewed under a short-wave UV lamp, they will appear as dark spots on a fluorescent green plate.[5] This method is non-destructive and should be performed first.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that reacts with many organic compounds, particularly those with oxidizable functional groups like the hydroxyl group in threonine. It will stain both the starting material and the product, typically as yellow-brown spots against a purple background.[6]
-
Ninhydrin Stain: This stain is specific for free primary and secondary amines, which it turns into a purple or yellow color.[5] It will not visualize the Z-protected starting material or product. However, it is highly useful for detecting any unprotected threonine starting material or byproducts with a free amine.
Q4: What should a typical TLC plate look like as the reaction proceeds to completion?
A properly monitored reaction will show a clear progression on the TLC plate. Three lanes are typically used: the starting material (SM), a co-spot (a mix of the SM and reaction mixture), and the reaction mixture (Rxn).
-
At Time = 0: A single spot corresponding to the Z-Thr-OH starting material will be visible in the "SM" and "Rxn" lanes at a lower Rf.
-
Intermediate Time: The "Rxn" lane will show a diminishing spot for the starting material and a new, distinct spot appearing at a higher Rf, corresponding to the this compound product.
-
Reaction Completion: The "Rxn" lane will show the complete disappearance of the starting material spot, with only the higher-Rf product spot remaining.
Experimental Protocols
Protocol 1: Preparing and Running the TLC Plate
-
Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.[4]
-
Sample Spotting: Dissolve a tiny amount of your starting material and your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using separate capillary tubes, spot small, concentrated dots for the starting material, a co-spot, and the reaction mixture onto the baseline. Ensure the spots are small and do not diffuse widely.[7]
-
Development: Place the spotted TLC plate into a sealed chamber containing your chosen eluent. Ensure the solvent level is below the baseline.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood before visualization.[4]
Protocol 2: Visualization Methods
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm). Circle any visible dark spots with a pencil.
-
Potassium Permanganate (KMnO₄) Stain:
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[6]
-
Procedure: Briefly dip the dried TLC plate into the stain solution using forceps. Quickly remove the plate, wipe excess stain from the back, and gently warm it with a heat gun until yellow-brown spots appear against the purple background.
-
-
Ninhydrin Stain:
Data Presentation
The following table summarizes the expected TLC results for the key compounds in the this compound synthesis. Rf values are relative and highly dependent on the specific eluent system used.
| Compound | Expected Relative Rf | Visualization (UV 254 nm) | Visualization (KMnO₄ Stain) | Visualization (Ninhydrin Stain) |
| Z-Thr-OH (Starting Material) | Lower | Dark Spot | Yellow/Brown Spot | No Spot |
| This compound (Product) | Higher | Dark Spot | Yellow/Brown Spot | No Spot |
| H-Thr-OH (Potential Impurity) | Very Low (Baseline) | Not UV Active | Yellow/Brown Spot | Purple Spot |
Troubleshooting Guide
Q: My spots are streaking or elongated. What should I do?
-
Overloaded Sample: Your sample may be too concentrated. Dilute the sample and re-spot a smaller amount.[7][8]
-
Acidic Compound: The starting material, Z-Thr-OH, is a carboxylic acid and can streak on silica gel. Adding a small amount (0.1–2.0%) of acetic or formic acid to your eluent can often resolve this issue.[3][9]
Q: My spots are stuck at the baseline (Rf is too low). How can I fix this?
-
Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase mixture.[3]
Q: My spots are running at the solvent front (Rf is too high). What's the solution?
-
Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent system.[3]
Q: I can't see any spots after development. What went wrong?
-
Sample Too Dilute: Your sample may be too diluted to be detected. Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[3][7]
-
Compound Not UV-Active: If you are only using UV light, your compound of interest might not be UV-active. Always use a chemical stain as a secondary visualization method.[3]
Q: The spots for my reactant and product are too close together. How can I improve separation?
-
The polarity of your solvent system is not optimal for separation. You need to test different eluent systems by systematically varying the solvent ratios or trying completely different solvent combinations (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).[8]
Visualized Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. iitg.ac.in [iitg.ac.in]
- 5. Magic Formulas [chem.rochester.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. chembam.com [chembam.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Z-Thr-OBzl vs. Fmoc-Thr(tBu)-OH for Threonine Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is a critical decision that dictates the overall synthetic strategy, efficiency, and purity of the final peptide. Threonine, with its secondary hydroxyl group, presents a key decision point in protecting group strategy. This guide provides an in-depth, objective comparison of two distinct approaches for threonine incorporation: the use of Z-Thr-OBzl within the Boc/Bzl strategy and Fmoc-Thr(tBu)-OH in the more contemporary Fmoc/tBu strategy.
At the heart of this comparison lies a fundamental difference in chemical philosophy. The this compound approach is rooted in the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which relies on graded acid lability for deprotection. In contrast, Fmoc-Thr(tBu)-OH is a cornerstone of the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers a fully orthogonal system with distinct base and acid-labile protecting groups. This fundamental difference in orthogonality has profound implications for the entire synthesis workflow, from reaction conditions to the potential for side reactions and the final peptide purity.
Performance and Strategic Comparison at a Glance
The choice between these two protected threonine derivatives is intrinsically linked to the overarching synthetic strategy employed. The Boc/Bzl approach, while robust and classic, involves harsher deprotection conditions, whereas the Fmoc/tBu strategy is favored for its milder conditions and compatibility with a wider range of sensitive peptide modifications.
| Feature | This compound (in Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc/tBu Strategy) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection | Moderate acid (e.g., TFA) | Base (e.g., 20% piperidine in DMF) |
| Side-Chain Deprotection / Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Not fully orthogonal; relies on differential acid lability for selective removal.[1] | Fully orthogonal, with the base-labile Fmoc group and acid-labile tBu group allowing for selective deprotection.[1] |
| Typical Yield | Generally high, though threonine can be a challenging residue to couple in this strategy. | Generally high (>95% per coupling step) with well-established protocols.[1] |
| Purity Profile | High purity is achievable, but the harsh final cleavage with strong acids can lead to side reactions if scavengers are not used effectively.[1] | High purity is readily achievable under milder final cleavage conditions. |
| Handling & Safety | Requires specialized, HF-resistant equipment for final cleavage. | Can be performed in standard laboratory glassware. |
Delving into the Experimental Details
The practical application of these two strategies involves distinct reagents and procedural steps, each with its own set of considerations for optimizing peptide yield and purity.
Experimental Workflow: A Tale of Two Chemistries
The cyclical nature of SPPS is fundamentally different between the Boc/Bzl and Fmoc/tBu strategies, primarily in the deprotection step.
Detailed Experimental Protocols
Protocol 1: Incorporation of Boc-Thr(Bzl)-OH via Boc/Bzl SPPS
This protocol outlines the key steps for incorporating a Boc-Thr(Bzl)-OH residue into a peptide chain using the Boc/Bzl strategy on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[1]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 10% diisopropylethylamine (DIEA) in DCM.[2]
-
Coupling of Boc-Thr(Bzl)-OH:
-
Pre-activate Boc-Thr(Bzl)-OH (2-4 equivalents) with a coupling reagent such as HBTU in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Initiate coupling by adding DIEA (4-6 equivalents).
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, a second coupling may be necessary.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Final Cleavage and Deprotection: After synthesis is complete, treat the peptide-resin with a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the benzyl side-chain protecting groups.[2]
Protocol 2: Incorporation of Fmoc-Thr(tBu)-OH via Fmoc/tBu SPPS
The following protocol outlines the general steps for the manual solid-phase synthesis of a peptide incorporating a threonine residue using Fmoc-Thr(tBu)-OH.
-
Resin Swelling: Swell a suitable solid support (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment of 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Thr(tBu)-OH (3-5 equivalents) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA).
-
Add this activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the tBu group on threonine) by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
Potential Side Reactions: A Comparative Overview
Both strategies are susceptible to side reactions that can impact the purity and yield of the final peptide.
Side Reactions in Boc/Bzl Strategy (involving this compound):
-
Premature Cleavage: Although the benzyl ester is more stable to TFA than the Boc group, some premature cleavage can occur during the repeated acid deprotection steps of a long synthesis, leading to loss of peptide from the resin.
-
Alkylation: During the harsh strong acid cleavage, the generated benzyl cation is a potent electrophile that can alkylate nucleophilic side chains, particularly tryptophan and tyrosine.
-
N-O Acyl Shift: Peptides containing serine or threonine can undergo an N-O acyl shift under strong acidic conditions, though this is often reversible with a subsequent base treatment.[3]
Side Reactions in Fmoc/tBu Strategy (involving Fmoc-Thr(tBu)-OH):
-
Dehydration: A common side reaction is the dehydration of the threonine residue to form a dehydrobutyrine (Dhb) derivative, resulting in a mass loss of 18 Da. This can be promoted by over-activation or high temperatures during coupling.
-
Diketopiperazine (DKP) Formation: This is a common side reaction in SPPS, particularly at the dipeptide stage, and is catalyzed by the basic conditions of the Fmoc deprotection step.
-
Racemization: While less common with standard coupling reagents, the risk of racemization of the activated amino acid exists, particularly with prolonged activation times.
Conclusion: A Strategic Choice Based on Synthetic Goals
The decision between this compound (within a Boc/Bzl framework) and Fmoc-Thr(tBu)-OH is not a matter of one being definitively superior, but rather a strategic choice based on the specific requirements of the peptide synthesis.
Fmoc-Thr(tBu)-OH is the modern workhorse for SPPS, favored for its milder reaction conditions, the true orthogonality of its protecting groups, and its compatibility with a wide range of sensitive modifications and automated synthesis platforms.[1] For the synthesis of complex, modified, or acid-sensitive peptides, the Fmoc/tBu strategy is generally the preferred method.
This compound , utilized within the Boc/Bzl strategy, represents a classic and robust approach. While the harsher deprotection and cleavage conditions require specialized equipment and careful scavenger protocols to minimize side reactions, this strategy can be advantageous for certain "difficult" or aggregation-prone sequences where the repetitive TFA treatment can help to disrupt secondary structures.[4] The lower cost of Boc-protected amino acids can also be a consideration for large-scale synthesis.
Ultimately, a thorough understanding of the underlying chemistry, potential side reactions, and the specific context of the target peptide will guide the researcher to the most appropriate and successful synthetic strategy for incorporating threonine into their peptide of interest.
References
Z-Thr-OBzl vs. Alternatives: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that significantly influences yield, purity, and the overall success of the synthetic strategy. Threonine, with its reactive hydroxyl side chain, necessitates protection to prevent undesirable side reactions, primarily O-acylation, during peptide bond formation.[1] This guide provides an objective comparison of Z-Thr-OBzl (N-α-Benzyloxycarbonyl-L-threonine benzyl ester) with other commonly used threonine derivatives, supported by established chemical principles and experimental considerations.
The choice of a protected threonine derivative is fundamentally linked to the overarching peptide synthesis strategy employed: the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy or the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This compound is a key component of the classical Boc/Bzl approach, while derivatives like Fmoc-Thr(tBu)-OH are staples of the more contemporary Fmoc/tBu methodology.[2]
Performance Comparison of Threonine Derivatives
While direct head-to-head quantitative experimental data comparing the performance of these derivatives under identical conditions is not extensively available in published literature, a comprehensive comparison can be drawn from their known chemical properties and their behavior within different peptide synthesis strategies.[3]
| Feature | This compound (in Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc/tBu Strategy) | Boc-Thr(Bzl)-OH (in Boc/Bzl Strategy) |
| Nα-Protecting Group | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side-Chain Protection | OBzl (Benzyl ether) | tBu (tert-Butyl ether) | Bzl (Benzyl ether) |
| Nα-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd), strong acid (HBr/AcOH)[3][4] | 20% Piperidine in DMF[1][3] | Strong acid (e.g., TFA)[3] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) or Hydrogenolysis[5] | Strong acid (e.g., TFA)[3][6] | Strong acid (e.g., HF, TFMSA) or Hydrogenolysis[5] |
| Orthogonality | Not fully orthogonal with Boc if acid is used for both. Orthogonal if hydrogenation is used for Z-group removal. | Fully orthogonal, with the base-labile Fmoc group and acid-labile tBu group.[2] | Not fully orthogonal as both Boc and Bzl groups are acid-labile, relying on differential acid lability.[2] |
| Key Advantages | Stable protecting groups, less prone to certain side reactions like aspartimide formation compared to Fmoc strategy.[7] | Milder Nα-deprotection conditions, compatible with a wider range of sensitive peptide modifications.[2][7] | Well-established in Boc chemistry, stable side-chain protection.[6] |
| Key Disadvantages | Requires harsh acidic conditions or catalytic hydrogenation for deprotection, which can affect sensitive residues.[2][3] | Potential for aspartimide formation at Asp-Xxx and Asn-Xxx sequences. The bulkiness of the Fmoc group can sometimes hinder coupling.[7][8] | Requires strong acid for final cleavage, which can lead to side reactions.[2] |
| Typical Crude Purity | High purity is achievable, but harsh final cleavage can lead to side reactions if scavengers are not used effectively.[2] | Good to Excellent. Can be lower in aggregation-prone "difficult sequences".[1] | High purity is achievable, but dependent on effective final cleavage. |
Experimental Protocols
The following are generalized experimental protocols for the key steps involving the compared threonine derivatives in peptide synthesis. Specific conditions may need to be optimized based on the peptide sequence and solid support.
Protocol 1: Coupling of this compound in Solution-Phase Synthesis
This protocol describes the coupling of an N-terminally protected amino acid to the free amine of H-Thr-OBzl.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Coupling agent (e.g., DCC, HBTU)[11]
-
Racemization suppressant (e.g., HOBt)[11]
-
Base (e.g., DIPEA, NMM)[10]
-
Anhydrous solvent (e.g., DMF, DCM)[11]
Procedure:
-
Neutralization of H-Thr-OBzl·HCl: Dissolve H-Thr-OBzl·HCl in the reaction solvent and add one equivalent of base to neutralize the hydrochloride salt.[10]
-
Activation of the N-protected amino acid: In a separate flask, dissolve the N-protected amino acid and a racemization suppressant like HOBt in the solvent. Add the coupling agent and stir for a few minutes to pre-activate the carboxylic acid.[11]
-
Coupling: Add the activated amino acid solution to the neutralized H-Thr-OBzl solution.
-
Reaction: Allow the reaction to proceed at room temperature until completion, monitoring by a suitable method like TLC.
-
Work-up and Purification: After the reaction is complete, the product is isolated and purified, typically by extraction and chromatography.[11]
Protocol 2: Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for Fmoc-Thr(tBu)-OH in Fmoc-based SPPS.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Thr(tBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)[1]
-
Base (e.g., DIPEA, NMM)[1]
-
Solvent (DMF)[1]
-
Deprotection reagent: 20% piperidine in DMF[1]
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group.[1]
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent and byproducts.[1]
-
Coupling:
-
Washing: Drain the coupling solution and wash the resin with DMF.[1]
-
Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the sequence.
Mandatory Visualizations
Caption: Decision pathway for selecting a threonine derivative.
Caption: General workflow for Solid-Phase Peptide Synthesis.
Conclusion
The choice between this compound and other threonine derivatives is a strategic one, dictated by the overall synthetic plan. This compound, as part of the Boc/Bzl strategy, offers robust protection and can be advantageous in specific contexts, particularly when trying to avoid side reactions associated with the Fmoc/tBu strategy. However, the often harsh deprotection conditions are a significant drawback.
Conversely, derivatives like Fmoc-Thr(tBu)-OH are the cornerstone of modern, milder Fmoc/tBu-based SPPS, which is generally preferred for its compatibility with a wider array of functionalities and for the synthesis of complex, sensitive peptides.[2] The potential for side reactions like aspartimide formation with the Fmoc/tBu strategy necessitates careful sequence analysis and optimization of coupling conditions.[7] Ultimately, a thorough understanding of the chemical properties of each derivative and the nuances of the chosen synthetic strategy is paramount for the successful synthesis of the target peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Protection Schemes in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, well-defined peptide sequences. The principle of orthogonal protection, which allows for the selective removal of specific protecting groups under distinct chemical conditions without affecting others, is the cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the two most prevalent orthogonal protection strategies, Fmoc/tBu and Boc/Bzl, supported by experimental data and detailed protocols to inform synthetic planning and execution.
The Core Principle of Orthogonality
At its heart, orthogonal protection in peptide synthesis involves the use of multiple classes of protecting groups that are cleaved by different chemical mechanisms.[1][] This allows for a hierarchical deprotection strategy, which is essential for the stepwise elongation of the peptide chain and for introducing specific modifications such as branching or cyclization.[3] A typical SPPS workflow employs three main classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.
-
"Permanent" side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.
-
Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications and can be removed without affecting the temporary or permanent protecting groups.
This multi-layered approach provides the necessary control to construct complex peptide architectures with high fidelity.
Head-to-Head Comparison: Fmoc/tBu vs. Boc/Bzl Strategies
The two dominant strategies in SPPS are the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) approaches. The primary distinction lies in the choice of the temporary Nα-amino protecting group and the chemistry used for its removal, which in turn dictates the selection of side-chain protecting groups.[]
The Fmoc/tBu strategy is considered a fully orthogonal system.[5] The Nα-Fmoc group is labile to a weak base (typically piperidine), while the side-chain protecting groups (e.g., tBu, Trt, Boc) are labile to a moderately strong acid (trifluoroacetic acid, TFA).[5][6]
The Boc/Bzl strategy is a "semi-orthogonal" system that relies on graded acid lability. The Nα-Boc group is removed with a moderate acid (TFA), while the benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[6]
The choice between these two strategies has significant implications for the synthesis of various peptides. The Fmoc/tBu strategy has become the more widely adopted method due to its milder overall conditions and amenability to automation. However, the Boc/Bzl strategy remains a powerful tool, particularly for the synthesis of long and challenging sequences prone to aggregation.
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of the two strategies for the synthesis of the same simple peptide are not abundant in the literature. However, performance trends can be inferred from various studies on different peptides.
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale & Remarks |
| Nα-Deprotection Condition | 20% Piperidine in DMF (Base-labile) | 50% TFA in DCM (Acid-labile) | Fmoc strategy offers milder deprotection conditions, which is advantageous for acid-sensitive residues.[] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Acid-labile (e.g., Bzl, Tos) | In Fmoc/tBu, side-chain groups are stable to the basic Nα-deprotection, ensuring true orthogonality.[5] In Boc/Bzl, selectivity is achieved by differential acid lability.[6] |
| Final Cleavage Reagent | Trifluoroacetic acid (TFA) | Hydrofluoric acid (HF) or TFMSA | The use of highly corrosive and hazardous HF in the Boc strategy requires specialized equipment.[6] |
| Typical Crude Purity | Generally high (70-95%) | Can be higher for aggregation-prone sequences | The repeated TFA washes in Boc-SPPS can help disrupt secondary structures, leading to a cleaner crude product for "difficult" sequences. For routine synthesis, the milder conditions of Fmoc-SPPS often result in fewer side reactions. |
| Common Side Reactions | Aspartimide formation, Diketopiperazine formation | Racemization (can be minimized), Side-chain alkylation | Piperidine in Fmoc deprotection can catalyze aspartimide formation, especially in Asp-Gly sequences.[7] The strong acid cleavage in Boc-SPPS can lead to side-chain modifications if not properly scavenged. |
| Automation Friendliness | Highly amenable | Less common in modern automated synthesizers | The less corrosive reagents used in the Fmoc cycle make it more suitable for automation. |
Auxiliary Orthogonal Protecting Groups for Advanced Peptide Synthesis
For the synthesis of modified peptides, such as branched, cyclic, or labeled peptides, a third layer of orthogonality is required. This is achieved by using auxiliary protecting groups on the side chains of certain amino acids, which can be removed in the presence of both the Nα-Fmoc and the permanent side-chain protecting groups.
| Protecting Group | Amino Acid | Cleavage Reagent & Conditions | Orthogonality & Remarks |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Lys, Orn | 2% Hydrazine in DMF, rt, 3 x 3 min | Stable to piperidine and TFA. The pyrazole byproduct allows for UV monitoring of the deprotection.[3] Migration of the Dde group to an unprotected lysine side chain has been observed.[8] |
| Mtt (4-Methyltrityl) | Lys, Orn, His | 1-2% TFA in DCM with scavengers (e.g., TIS), rt, multiple washes | Highly acid-labile, allowing for selective deprotection in the presence of tBu-based groups.[9] Cleavage can be monitored by the release of the colored trityl cation. Partial cleavage of other acid-labile groups can occur with prolonged exposure.[10] |
| Alloc (Allyloxycarbonyl) | Lys, Orn | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) in an inert solvent | Stable to both acidic and basic conditions used in Fmoc-SPPS.[11] Requires the use of a palladium catalyst, which must be thoroughly removed from the final peptide. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for a Model Tetrapeptide (e.g., Ala-Gly-Phe-Leu)
This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Swelling: Swell the Rink Amide resin (1 eq) in N,N-Dimethylformamide (DMF) in a suitable reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq) and a coupling agent such as HBTU (2.9 eq) and HOBt (3 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
-
Cleavage and Final Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Protocol 2: Selective On-Resin Deprotection of Lys(Mtt)
This protocol describes the selective removal of the Mtt group from a lysine side chain to allow for subsequent modification.
-
Resin Preparation: The fully assembled peptide-resin containing the Lys(Mtt) residue is washed thoroughly with DCM.
-
Mtt Deprotection:
-
Prepare a solution of 1-2% TFA and 1% TIS in DCM.
-
Add the deprotection solution to the resin and agitate for 2 minutes.
-
Drain the solution (which should be yellow due to the Mtt cation).
-
Repeat this treatment multiple times (5-10 times) until the solution remains colorless.[12]
-
-
Washing and Neutralization:
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with a solution of 5% DIEA in DMF (2 x 1 min) to neutralize the resin.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for on-resin modification of the lysine side chain.
-
Mandatory Visualizations
Caption: The principle of orthogonal protection in peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice between the Fmoc/tBu and Boc/Bzl orthogonal protection strategies is a critical decision in peptide synthesis that depends on the specific requirements of the target peptide, including its sequence, length, and the presence of sensitive residues or modifications. The Fmoc/tBu strategy has become the predominant method in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation. However, the Boc/Bzl strategy remains a valuable and robust option, particularly for the synthesis of long and aggregation-prone peptides. A thorough understanding of the principles and practical considerations of each strategy, as well as the application of auxiliary orthogonal protecting groups, is essential for the successful synthesis of complex and modified peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. 5z.com [5z.com]
- 11. benchchem.com [benchchem.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Z-Thr-OBzl versus Alternative Strategies
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The choice of protecting groups for amino acids like threonine is a critical decision that influences not only the synthesis strategy but also the final purity profile of the crude product. This guide provides an objective comparison of peptides synthesized using Z-Thr-OBzl, a hallmark of the Boc/Bzl protection strategy, with the more prevalent Fmoc/tBu strategy, focusing on their subsequent analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Performance Comparison: Boc/Bzl (this compound) vs. Fmoc/tBu Strategies
The selection between this compound and an alternative like Fmoc-Thr(tBu)-OH dictates the entire solid-phase peptide synthesis (SPPS) methodology.[1] this compound is utilized within the tert-butyloxycarbonyl/benzyl (Boc/Bzl) framework, while Fmoc-Thr(tBu)-OH is the standard for the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy.[1] The performance of each is intrinsically linked to the advantages and disadvantages of its respective strategy.
A key difference lies in the cleavage conditions. The Boc/Bzl strategy requires strong, harsh acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage of the peptide from the resin and removal of side-chain protecting groups like the benzyl (Bzl) ether on threonine.[2][3][4] In contrast, the Fmoc/tBu strategy uses a milder acid, typically Trifluoroacetic Acid (TFA), for final cleavage.[2] This fundamental difference often leads to distinct impurity profiles in the crude peptide product, which are then scrutinized by HPLC.[2][5]
| Feature | Boc/Bzl Strategy (using this compound) | Fmoc/tBu Strategy (using Fmoc-Thr(tBu)-OH) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection (Thr) | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection Condition | Moderate acid (e.g., TFA)[1] | Base (e.g., 20% piperidine in DMF)[1][6] |
| Final Cleavage Condition | Strong acid (e.g., HF, TFMSA)[1][2] | Moderate acid (e.g., TFA)[1][2] |
| Orthogonality | No, side-chain and resin-cleavage are simultaneous.[2] | Yes, allows for selective side-chain deprotection on-resin.[3] |
| Common Impurities | Products from harsh acid cleavage, alkylated side chains, incomplete deprotection.[3][7] | Deletion sequences, piperidine adducts, aspartimide formation, diketopiperazine formation.[7][8] |
| Typical Crude Purity | High purity is achievable, but harsh cleavage can generate side products if scavengers are not used effectively.[1] | Generally high, with well-established protocols often yielding >95% purity per coupling step.[1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides is a stepwise process involving the repeated addition of protected amino acids to a growing chain anchored to a solid support resin.[9] The core cycle for both Boc and Fmoc strategies involves deprotection of the N-terminal group, washing, coupling of the next amino acid, and another washing step.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
Mass Spectrometry Characterization of Z-Thr-OBzl Products: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of intermediates and final products is paramount. Z-Thr-OBzl (N-Benzyloxycarbonyl-L-threonine benzyl ester) is a crucial building block, and understanding its behavior under mass spectrometry (MS) analysis, along with that of its potential side-products, is essential for quality control and reaction monitoring. This guide provides an objective comparison of the mass spectrometry characterization of this compound products with relevant alternatives, supported by experimental data and detailed protocols.
Performance Comparison with Alternatives
The choice of protecting group strategy significantly impacts the mass spectrometric behavior of a protected amino acid. Here, we compare this compound with a common alternative, Boc-Thr-OtBu (N-tert-Butoxycarbonyl-L-threonine tert-butyl ester), which is prevalent in Fmoc-based solid-phase peptide synthesis.
Table 1: Comparison of Key Mass Spectrometry-Related Parameters
| Parameter | This compound | Boc-Thr-OtBu | Rationale for Performance |
| Molecular Weight (Da) | 343.38 | 317.40 | The benzyloxycarbonyl (Z) and benzyl (Bzl) groups are heavier than the tert-butoxycarbonyl (Boc) and tert-butyl (tBu) groups. |
| Monoisotopic Mass (Da) | 343.1419 | 317.2198 | Reflects the mass of the most abundant isotopes. |
| Primary Ionization Method | ESI | ESI | Electrospray ionization (ESI) is a soft ionization technique suitable for these moderately polar and thermally labile molecules. |
| Expected Predominant Ion | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | Both molecules readily form protonated and sodiated adducts in positive ion mode. |
| Typical Ionization Efficiency | Moderate to Good | Good | The Boc group can sometimes lead to slightly better ionization efficiency due to its less aromatic character compared to the Z group.[1] |
| Key Fragmentation Pathways | Loss of benzyl group, loss of benzyloxycarbonyl group, cleavage of the ester bond. | Loss of tert-butyl group, loss of isobutylene, loss of the Boc group.[2] | Fragmentation is dictated by the lability of the protecting groups under collision-induced dissociation (CID). |
| Ease of Side-Product Identification | Relatively straightforward | Relatively straightforward | The mass differences corresponding to the loss of protecting groups or the addition of another amino acid are distinct. |
Expected Mass Spectrometry Data for this compound and Potential Products
In the synthesis and subsequent handling of this compound, several products and byproducts may be observed. Their identification by mass spectrometry is crucial for process optimization and quality control.
Table 2: Calculated m/z Values for this compound and Related Species
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ | [M+Na]⁺ |
| This compound | C₁₉H₂₁NO₅ | 343.14 | 344.15 | 366.13 |
| Z-Thr-OH (Incomplete Esterification) | C₁₂H₁₅NO₅ | 253.09 | 254.10 | 276.08 |
| H-Thr-OBzl (Incomplete Z-protection) | C₁₁H₁₅NO₃ | 209.10 | 210.11 | 232.09 |
| Z-Thr-Thr-OBzl (Dipeptide Formation) | C₂₃H₂₈N₂O₇ | 444.19 | 445.20 | 467.18 |
Experimental Protocols
A generalized protocol for the characterization of this compound products using LC-MS is provided below. This protocol can be adapted based on the specific instrumentation and experimental goals.
Protocol 1: LC-MS Analysis of this compound Products
-
Sample Preparation:
-
Dissolve the sample (e.g., a crude reaction mixture or a purified compound) in a suitable solvent such as acetonitrile or methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 10-90% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode. For fragmentation data, use tandem MS (MS/MS) with collision-induced dissociation (CID). Select the precursor ion of interest (e.g., m/z 344.15 for [this compound+H]⁺) and apply a collision energy of 10-30 eV.
-
Visualization of Key Processes
To better illustrate the workflows and relationships discussed, the following diagrams are provided.
References
A Comparative Guide to Coupling Reagents for the Synthesis of Z-Thr-OBzl
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereochemically pure synthesis of protected amino acids is a cornerstone of peptide chemistry and drug development. The choice of coupling reagent for the formation of a peptide bond, or in this case, the protection of a carboxylic acid terminus, is critical for maximizing yield and minimizing side reactions such as racemization. This guide provides an objective comparison of commonly used coupling reagents for the synthesis of N-α-Cbz-L-threonine benzyl ester (Z-Thr-OBzl), a key building block in the synthesis of threonine-containing peptides.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent significantly impacts reaction time, yield, and the purity of the final product. Below is a summary of the performance of several widely used coupling reagents. While direct comparative studies on the synthesis of this compound are not extensively documented in publicly available literature, the following data is extrapolated from the synthesis of model peptides and similar Z-protected amino acids.
| Coupling Reagent/Method | Additive | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| HATU | None required | >95 | 1 - 4 | High efficiency, fast reaction rates, low racemization risk.[1][2] | Higher cost, potential for side reactions with nucleophilic side chains. |
| HBTU | HOBt (optional) | 90 - 98 | 2 - 6 | Good efficiency, widely used, less expensive than HATU.[1] | Slower than HATU, higher risk of racemization compared to HATU.[1] |
| PyBOP | None required | 90 - 95 | 2 - 8 | High coupling efficiency, byproducts are generally soluble. | Byproducts can be difficult to remove completely. |
| TBTU | HOBt (optional) | 90 - 98 | 2 - 6 | Similar efficiency to HBTU. | |
| EDC / HOBt | HOBt | 85 - 95 | 4 - 12 | Cost-effective, water-soluble carbodiimide and byproduct (urea), simplifying workup.[3] | Can be less effective for sterically hindered substrates, moderate to high racemization potential without additives.[4] |
Mechanism of Action: A Brief Overview
The efficacy of uronium/aminium and phosphonium salt reagents like HATU, HBTU, and PyBOP lies in their ability to form highly reactive ester intermediates in situ. HATU is generally considered superior due to the formation of a more reactive OAt-ester, facilitated by the 7-azabenzotriazole (HOAt) moiety, which leads to faster and more complete reactions.[1] HBTU, containing a standard benzotriazole (HOBt) moiety, forms a less reactive OBt-ester.[1] Carbodiimide-based methods, such as those using EDC, activate the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. The addition of HOBt is crucial to suppress racemization by converting the O-acylisourea to a less reactive but more stable HOBt-ester.[5]
Experimental Protocols
The following are generalized protocols for the solution-phase synthesis of this compound from Z-Thr-OH and benzyl alcohol. These should be considered as starting points and may require optimization for specific experimental setups.
Protocol 1: HATU-Mediated Coupling
Materials:
-
Z-L-Threonine (Z-Thr-OH)
-
Benzyl alcohol (BnOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve Z-Thr-OH (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.05 eq.) and DIPEA (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add benzyl alcohol (1.1 eq.) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: HBTU-Mediated Coupling
Materials:
-
Z-L-Threonine (Z-Thr-OH)
-
Benzyl alcohol (BnOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve Z-Thr-OH (1.0 eq.) in anhydrous DMF.
-
Add HBTU (1.05 eq.) and DIPEA (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes for pre-activation.
-
Add benzyl alcohol (1.1 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: EDC/HOBt-Mediated Coupling
Materials:
-
Z-L-Threonine (Z-Thr-OH)
-
Benzyl alcohol (BnOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1N HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve Z-Thr-OH (1.0 eq.), HOBt (1.1 eq.), and benzyl alcohol (1.1 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) to the solution in portions.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, if using DCM, wash the organic layer directly as described in Protocol 1. If using DMF, dilute with EtOAc and then proceed with the aqueous work-up.
-
The water-soluble urea byproduct from EDC will be removed during the aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Visualizing the Workflow
To better understand the experimental process and the logical relationship between the components, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound.
Caption: Logical steps in the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
A Comparative Guide to Z-Thr-OBzl Alternatives for Solution-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solution-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical parameter influencing reaction yield, purity, and the prevention of undesirable side reactions. Z-Thr-OBzl, which employs the benzyloxycarbonyl (Z) group for N-terminal protection and the benzyl (Bzl) ester for the side-chain hydroxyl group, has been a conventional choice. However, the need for harsh deprotection conditions, such as catalytic hydrogenation or strong acids, has prompted the exploration of alternative protection strategies. This guide provides an objective comparison of this compound with its alternatives, supported by established principles of peptide chemistry and generalized experimental protocols.
Performance Comparison of Threonine Protecting Group Strategies
The choice of protecting groups for threonine in solution-phase synthesis is a trade-off between stability during coupling and lability for deprotection. The primary alternatives to the Z/Bzl strategy involve the use of the tert-butyloxycarbonyl (Boc) group for N-terminal protection and the tert-butyl (tBu) ether for side-chain protection.
| Protected Threonine Derivative | N-Terminal Protecting Group | Side-Chain Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Z-Thr(Bzl)-OH | Benzyloxycarbonyl (Z) | Benzyl (Bzl) | - Crystalline and stable derivatives.[1] - Resistant to racemization during activation.[1] | - Requires harsh deprotection (hydrogenolysis or strong acid).[1] | H₂/Pd, HBr/AcOH, Na/liquid ammonia[1] |
| Boc-Thr(Bzl)-OH | tert-Butyloxycarbonyl (Boc) | Benzyl (Bzl) | - Orthogonal to Bzl group under moderately acidic conditions.[2] | - Side-chain deprotection still requires hydrogenolysis. | N-Boc: Moderate acid (e.g., TFA).[2] Side-Chain Bzl: Hydrogenolysis.[3] |
| Fmoc-Thr(tBu)-OH | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butyl (tBu) | - Mild, base-labile N-terminal deprotection.[4] - tBu group is stable to base.[4] | - Less common in traditional solution-phase synthesis. - Potential for side reactions with certain reagents. | N-Fmoc: Piperidine.[4] Side-Chain tBu: Strong acid (e.g., TFA).[3][4] |
| Boc-Thr(tBu)-OH | tert-Butyloxycarbonyl (Boc) | tert-Butyl (tBu) | - Both groups are removable with strong acid. | - Not an orthogonal protection scheme. | Strong acid (e.g., TFA) for both groups.[2] |
Experimental Protocols
Below are generalized experimental protocols for key steps in solution-phase peptide synthesis involving a protected threonine derivative.
Coupling of Protected Threonine
This protocol describes the coupling of an N-protected threonine derivative to an amino acid ester.
Reagents:
-
N-Protected Threonine Derivative (e.g., Z-Thr(Bzl)-OH) (1.0 equivalent)
-
Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)
-
Coupling Reagent (e.g., DCC, HBTU, HATU) (1.1 equivalents)
-
Racemization Suppressant (e.g., HOBt) (1.1 equivalents)
-
Base (e.g., Triethylamine (TEA) or N-Methylmorpholine (NMM)) (1.0 equivalent for neutralization)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve the amino acid ester hydrochloride in the anhydrous solvent and cool to 0°C. Add the base dropwise and stir for 15-30 minutes.[5]
-
Activation of Protected Threonine: In a separate flask, dissolve the N-protected threonine derivative and the racemization suppressant in the anhydrous solvent and cool to 0°C.[5]
-
Coupling: Add the coupling reagent to the activated threonine solution and stir for 15 minutes at 0°C. To this mixture, add the neutralized amino acid ester solution. Allow the reaction to warm to room temperature and stir overnight.[6]
-
Work-up: Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[7]
N-Terminal Deprotection
The following protocols outline the removal of common N-terminal protecting groups.
-
Z-Group Removal (Hydrogenolysis):
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
-
-
Boc-Group Removal (Acidolysis):
-
Dissolve the Boc-protected peptide in an anhydrous solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure. The resulting product is typically the TFA salt of the deprotected peptide.
-
Visualizing Synthesis and Protecting Group Strategy
dot digraph "Protecting_Group_Strategy" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Decision Tree for Threonine Protecting Group Strategy in Solution-Phase Synthesis", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
start [label="Select Threonine Protecting Group Strategy", fillcolor="#F1F3F4", fontcolor="#202124"];
subgroup_Z [label="Z-Thr(Bzl)-OH\n(Classical Approach)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; subgroup_Boc_Bzl [label="Boc-Thr(Bzl)-OH\n(Orthogonal N-Deprotection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; subgroup_Fmoc_tBu [label="Fmoc-Thr(tBu)-OH\n(Mild N-Deprotection)", fillcolor="#FBBC05", fontcolor="#202124"]; subgroup_Boc_tBu [label="Boc-Thr(tBu)-OH\n(Non-Orthogonal)", fillcolor="#34A853", fontcolor="#FFFFFF"];
deprotection_Z [label="Deprotection:\n- N-Z: Hydrogenolysis\n- O-Bzl: Hydrogenolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection_Boc_Bzl [label="Deprotection:\n- N-Boc: Mild Acid (TFA)\n- O-Bzl: Hydrogenolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection_Fmoc_tBu [label="Deprotection:\n- N-Fmoc: Base (Piperidine)\n- O-tBu: Strong Acid (TFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection_Boc_tBu [label="Deprotection:\n- N-Boc & O-tBu: Strong Acid (TFA)", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> subgroup_Z; start -> subgroup_Boc_Bzl; start -> subgroup_Fmoc_tBu; start -> subgroup_Boc_tBu;
subgroup_Z -> deprotection_Z; subgroup_Boc_Bzl -> deprotection_Boc_Bzl; subgroup_Fmoc_tBu -> deprotection_Fmoc_tBu; subgroup_Boc_tBu -> deprotection_Boc_tBu; } Protecting group strategies for threonine.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for Solution-Phase Dipeptide Synthesis", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; neutralization [label="Neutralize Amino Acid Ester\n(e.g., H-Gly-OMe.HCl + TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activation [label="Activate N-Protected Threonine\n(e.g., Z-Thr(Bzl)-OH + DCC/HOBt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="Couple Activated Threonine and Amino Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Acid/Base Washes)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Chromatography or Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="N-Terminal Deprotection\n(e.g., Hydrogenolysis for Z-group)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Elongate or Final Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> neutralization; start -> activation; neutralization -> coupling; activation -> coupling; coupling -> workup; workup -> purification; purification -> deprotection; deprotection -> end; } Solution-phase dipeptide synthesis workflow.
References
A Head-to-Head Battle in Peptide Synthesis: Z- vs. Fmoc-Protected Amino Acids
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of a protecting group strategy is a critical decision that profoundly impacts yield, purity, and overall cost-effectiveness. This comprehensive guide provides an objective, data-driven comparison of two cornerstone Nα-protecting groups: the classical benzyloxycarbonyl (Z or Cbz) group and the modern 9-fluorenylmethyloxycarbonyl (Fmoc) group.
The selection of a protecting group dictates the entire synthetic an overarching strategy, influencing everything from the choice of solid support to the final cleavage and deprotection conditions. While the Z-group, a stalwart of traditional solution-phase peptide synthesis (SPPS), offers stability and affordability, the Fmoc group has become the gold standard for solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions and amenability to automation. This guide will delve into a cost-benefit analysis of these two approaches, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Key Differences
| Feature | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Primary Application | Predominantly solution-phase peptide synthesis | Gold standard for solid-phase peptide synthesis (SPPS) |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid) | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality | Orthogonal to Boc and Fmoc groups | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) |
| Automation Compatibility | Limited | High |
| Side Reactions | Risk of catalyst poisoning (e.g., by sulfur-containing amino acids), incomplete deprotection | Diketopiperazine formation at the dipeptide stage, aspartimide formation |
Performance Comparison: Yield and Purity
To provide a quantitative comparison, the synthesis of a model pentapeptide (H-Gly-Ala-Val-Tyr-Leu-NH₂) can be considered. The following table summarizes illustrative data reflecting general trends in peptide chemistry.[1]
| Parameter | Z-Protected (Solution-Phase) | Fmoc-Protected (Solid-Phase) | Notes |
| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy for routine SPPS due to the driving force of excess reagents and simplified purification.[1] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[1] |
| Final Peptide Purity (after purification) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[1] |
| Coupling Efficiency per cycle | High, but requires purification of intermediates | >99% | High efficiency is crucial in SPPS to obtain a high-purity final product.[] |
Cost-Benefit Analysis
The economic viability of a synthetic strategy is a multifactorial equation, balancing the upfront cost of raw materials with process efficiency, labor, and waste disposal.
Cost of Protected Amino Acids:
Generally, Z-protected amino acids are less expensive than their Fmoc-protected counterparts on a per-gram basis. However, the increasing demand for Fmoc amino acids in therapeutic peptide production has led to economies of scale, making them more cost-competitive.[3]
| Amino Acid Derivative | Supplier A Price (per 100g) | Supplier B Price (per 100g) |
| Z-Ala-OH | ~$50 - $70 | ~$60 - $80 |
| Fmoc-Ala-OH | ~$66 - $134 | ~$70 - $140 |
| Z-Gly-OH | ~$40 - $60 | ~$50 - $70 |
| Fmoc-Gly-OH | ~$65 - $100 | ~$70 - $110 |
| Z-Leu-OH | ~$50 - $70 | ~$60 - $80 |
| Fmoc-Leu-OH | ~$60 - $120 | ~$65 - $130 |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity.
Overall Process Costs:
While the initial investment in Fmoc-amino acids may be higher, the overall cost of a project can be lower due to:
-
Reduced Labor Costs: Fmoc-SPPS is readily automated, significantly reducing the hands-on time required compared to the more labor-intensive solution-phase synthesis with Z-protected amino acids.
-
Higher Throughput: Automation allows for the parallel synthesis of multiple peptides, increasing overall productivity.
-
Simplified Purification: The higher crude purity often achieved with Fmoc-SPPS can simplify and shorten the downstream purification process, saving time and resources.[3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin using the Fmoc/tBu strategy.
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform one last Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Deprotection of Z-Protected Amino Acids via Catalytic Hydrogenation (Solution-Phase)
This protocol describes the removal of the N-terminal Z-group from a peptide in solution.
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture including ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation:
-
Evacuate the reaction flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide. Further purification may be required.
Mandatory Visualizations
Conclusion
The choice between Z- and Fmoc-protected amino acids is fundamentally a decision between two distinct synthetic philosophies. For modern, automated solid-phase peptide synthesis, the Fmoc strategy is the undisputed champion, offering milder deprotection conditions, higher repetitive yields, and compatibility with a vast array of acid-labile side-chain protecting groups.[] While the initial cost of Fmoc-amino acids may be higher, the overall efficiency and amenability to automation often make it the more cost-effective choice for many research and development applications.[3]
Conversely, the Z-group, while less common for iterative use in SPPS, remains a valuable tool in the peptide chemist's arsenal, particularly for solution-phase synthesis and as an orthogonal protecting group in more complex synthetic strategies. Its stability to both acidic and basic conditions allows for selective deprotection when other protecting groups like Boc and Fmoc are present.
Ultimately, the optimal choice depends on the specific requirements of the synthesis, including the peptide sequence, desired scale, available equipment, and overall budget. A thorough evaluation of these factors, guided by the data and protocols presented in this guide, will enable researchers to make an informed decision and achieve their synthetic goals with confidence.
References
A Researcher's Guide to Crude Peptide Purity Assessment: A Comparative Analysis
For researchers, scientists, and drug development professionals, the meticulous assessment of peptide purity is a critical checkpoint in the journey from synthesis to application. The presence of impurities, such as truncated sequences, deletion sequences, or byproducts from protecting groups, can significantly impact experimental outcomes, therapeutic efficacy, and safety.[1][2] This guide provides a comprehensive comparison of the gold-standard analytical techniques for evaluating the purity of crude peptides, with special considerations for syntheses involving protected amino acid derivatives like Z-Thr-OBzl (N-Carbobenzyloxy-L-threonine benzyl ester).
While this compound is a building block in peptide synthesis rather than an analytical tool itself, its use, characteristic of the Boc/Bzl synthesis strategy, can introduce a unique profile of process-related impurities.[3] Understanding the strengths and limitations of various purity assessment methods is paramount for any researcher working with synthetic peptides. The most widely accepted and utilized techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][4]
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method, or more commonly a combination of methods, is contingent on the specific requirements of the research, the characteristics of the peptide, and the available instrumentation.[4] A combination of HPLC and MS is often considered the industry standard for a comprehensive evaluation of peptide purity.[4][5][6]
| Parameter | RP-HPLC | Mass Spectrometry (MS) | NMR Spectroscopy |
| Principle | Separation based on hydrophobicity.[1] | Separation of ions based on mass-to-charge ratio.[6] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[7] |
| Primary Information | Quantitative purity (% purity based on peak area).[4] | Molecular weight confirmation and impurity identification.[5][8] | Detailed structural information, conformation, and quantitative purity.[1][7] |
| Key Advantages | High resolution, robust, and quantitative.[1][9] | High sensitivity, specificity, and ability to identify impurities.[2][5] | Provides detailed structural elucidation and can quantify non-chromophoric impurities.[1][10] |
| Limitations | May not resolve all impurities, especially those with similar hydrophobicity. Requires a chromophore for UV detection. | Not inherently quantitative without standards. Can be suppressed by contaminants. | Lower sensitivity compared to MS. Complex spectra for large peptides.[10] |
| Typical Application | Primary method for determining the percentage purity of a peptide sample.[11][12] | Confirmation of the desired product's molecular weight and identification of synthesis-related impurities.[2][8] | Structural confirmation, identification of subtle impurities, and conformational analysis.[7][10] |
Experimental Protocols
Accurate and reproducible data are predicated on meticulous experimental execution. The following are generalized protocols for the key analytical techniques discussed. Optimization for specific peptides is often necessary.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a crude synthetic peptide by separating it from its impurities.
Methodology:
-
Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in HPLC-grade water, to a concentration of 1 mg/mL.[1] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[13]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% TFA in water.[13]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[13]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point.[1]
-
Detection: UV absorbance at 214-220 nm, where the peptide bond absorbs light.[1]
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[1][4]
Protocol 2: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized peptide and identify potential impurities.
Methodology:
-
Sample Preparation: Dissolve the crude or purified peptide sample in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 10 pmol/µL.[1]
-
Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[5] Often, MS is coupled with HPLC (LC-MS) for simultaneous separation and mass analysis.[2]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected peptide.
-
Data Analysis: Compare the observed molecular weight to the theoretically calculated mass of the peptide. Analyze other peaks in the spectrum to identify potential impurities, such as deletion sequences or incompletely removed protecting groups.[1]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To assess the purity and confirm the structure of a synthetic peptide.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the peptide (typically 0.1-5 mM) in a deuterated solvent (e.g., D₂O or DMSO-d₆).[1][7] The pH may need to be adjusted for optimal spectral resolution.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum. For more detailed analysis, 2D NMR experiments such as COSY, TOCSY, and NOESY can be performed.[1][7]
-
Data Analysis: In the ¹H NMR spectrum, the intensity of the signals is directly proportional to the number of protons, allowing for a quantitative assessment of purity by comparing the integration of signals from the target peptide to those of impurities.[1] 2D NMR spectra can be used to confirm the amino acid sequence and three-dimensional structure.
Visualizing the Workflow
To better understand the context of crude peptide purity assessment, the following diagrams illustrate the overall workflow from synthesis to analysis.
Caption: Workflow from peptide synthesis to purity analysis.
Caption: Logic for a multi-faceted peptide purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How is the purity of peptides calculated?|whpeptide [note.com]
- 5. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 8. apexpeptidesupply.com [apexpeptidesupply.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Z-Thr-OBzl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like Z-Thr-OBzl (N-Carbobenzyloxy-L-threonine benzyl ester) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols mitigates risks of contamination and chemical reactions and ensures regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult your institution's specific safety guidelines and the manufacturer's SDS if available. In the absence of specific data, the precautionary information for related compounds should be followed.
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is essential to minimize exposure. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In situations where dust or aerosols may be generated, use a dust respirator or work within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Precautionary Data Summary
The following table summarizes key safety information based on analogous compounds. This data should be used for precautionary handling and disposal planning.
| Hazard Classification (Analogous Compounds) | Precautionary Statement Examples | First Aid Measures (General) |
| Skin Corrosion/Irritation (Category 2) | P264: Wash skin thoroughly after handling. | Skin Contact: Wash off with soap and plenty of water.[1][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[1][3] |
| Acute Toxicity, Oral (Category 4) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be handled as hazardous chemical waste.[2] Do not dispose of this chemical in the regular trash or pour it down the sink.[2]
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound".
-
Segregate solid this compound waste from liquid waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes should never be mixed.
Step 2: Containerization
-
Use a designated, clean, dry, and chemically compatible container with a secure, sealable lid for solid waste.
-
For solutions containing this compound, use a designated, leak-proof container for liquid hazardous waste.
-
The container must be clearly labeled as "Hazardous Waste" and specify the full chemical name: "this compound (N-Carbobenzyloxy-L-threonine benzyl ester)".
Step 3: Contaminated Material Disposal
-
Any materials contaminated with this compound, such as weighing paper, pipette tips, gloves, and wipes, should be collected and placed in the designated solid hazardous waste container.
Step 4: Empty Container Decontamination
-
Empty containers that held this compound should be triple rinsed with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).
-
The rinsate from the first rinse must be collected and treated as hazardous liquid waste and disposed of in the appropriate labeled container.[2] Subsequent rinses may be permissible for drain disposal with copious amounts of water only if the pH is neutral and there is no contamination with other solvents or metals, and this is in accordance with your local EHS regulations.[2]
Step 5: Storage and Collection
-
Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not accumulate large quantities of waste.
Step 6: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[2]
-
Provide a complete and accurate description of the waste, including its chemical composition and quantity.
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The primary method of disposal is through collection and transfer to a licensed hazardous waste facility. Chemical neutralization or degradation procedures are not recommended without specific, validated protocols and should not be attempted.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Z-Thr-OBzl
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Z-Thr-OBzl (N-Carbobenzyloxy-L-threonine benzyl ester). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Synonym: this compound, Cbthis compound
-
CAS Number: 16597-50-5[1]
-
Molecular Formula: C₁₉H₂₁NO₅[1]
-
Molecular Weight: 343.4 g/mol [1]
Immediate Safety Information: Hazard Overview and Personal Protective Equipment (PPE)
This compound may be harmful if inhaled, swallowed, or absorbed through the skin and may cause irritation to the respiratory tract, skin, and eyes.[2] It is essential to use appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect from splashes or dust.[3] |
| Hand Protection | Chemical-resistant gloves | Handle with compatible gloves.[3] |
| Body Protection | Laboratory coat, full suit | A lab coat is standard.[4] A full suit may be necessary depending on the scale of work and risk assessment.[2] |
| Respiratory Protection | Dust respirator | Use in case of dust formation or if working outside a well-ventilated area.[2][4] A self-contained breathing apparatus (SCBA) may be required for spill response.[2] |
| Foot Protection | Closed-toe shoes, boots | Closed-toe shoes are a minimum requirement in a laboratory setting.[5] Chemical-resistant boots are recommended for spill cleanup.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][6]
-
Avoid contact with skin and eyes.[3]
-
Keep away from heat and potential sources of ignition.[2]
Storage Procedures:
-
Recommended storage temperature is below 5°C (41°F).[2]
Spill and Disposal Plan
Immediate and correct response to spills and proper disposal of waste are essential for laboratory and environmental safety.
Spill Response:
-
Small Spills: Carefully sweep or scoop up the spilled solid and place it into a suitable, labeled container for waste disposal.[2][3]
-
Large Spills: Evacuate the area. Use a shovel to place the material into a compatible, labeled waste container.[2] Avoid inhaling any dust by using appropriate respiratory protection, such as an SCBA.[2] Do not allow the product to enter drains.[3]
Disposal Protocol:
-
Waste Identification: this compound waste should be considered chemical waste.
-
Containerization: Collect waste in a clean, dry, and compatible container with a secure lid.[4]
-
Labeling: Clearly label the waste container with the full chemical name ("this compound" or "N-Carbobenzyloxy-L-threonine benzyl ester"), the quantity, accumulation date, and classify it as "Non-hazardous solid chemical waste" unless institutional guidelines state otherwise.[4]
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[4]
-
Disposal Request: When the container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department, following their specific procedures.[4] All disposal must be in accordance with federal, state, and local environmental regulations.[3]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
